[(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-cyanophenyl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)15(9-13(16)17)8-12-6-4-3-5-11(12)7-14/h3-6,10H,8-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTYVQDATHEEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1C#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
An In-depth Technical Guide on the Chemical Structure of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, systematically known as N-(2-cyanobenzyl)-N-isopropylglycine, is a synthetic amino acid derivative. Its structural framework, incorporating a cyanobenzyl moiety, an isopropyl group, and a glycine backbone, suggests potential applications in medicinal chemistry and drug development. The presence of the glycine structure is of particular interest due to the role of glycine as a neurotransmitter and its transport mechanisms in the central nervous system. This guide provides a comprehensive overview of the chemical structure, synthesis, and predicted physicochemical and biological properties of this compound, offering a foundation for further research and application.
Chemical Structure and Identifiers
The molecule consists of a central nitrogen atom bonded to a 2-cyanobenzyl group, an isopropyl group, and the alpha-carbon of an acetic acid (glycine) moiety. The ortho-position of the cyano group on the benzyl ring introduces specific steric and electronic features that may influence its biological activity.
| Identifier | Value |
| IUPAC Name | 2-((2-cyanobenzyl)(isopropyl)amino)acetic acid |
| Synonyms | N-(2-cyanobenzyl)-N-isopropylglycine |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| SMILES | CC(C)N(CC1=CC=CC=C1C#N)CC(=O)O |
| InChI Key | (Predicted) |
Synthesis and Purification
A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-cyanobenzyl bromide.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(2-cyanobenzyl)isopropylamine
-
To a solution of 2-cyanobenzyl bromide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and isopropylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2-cyanobenzyl)isopropylamine.
Step 2: Synthesis of this compound
-
To a solution of N-(2-cyanobenzyl)isopropylamine (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude ethyl ester.
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Spectroscopic and Physicochemical Properties
The following properties are predicted based on the analysis of structurally related compounds.
| Property | Predicted Value | Reference/Justification |
| Melting Point | 180-190 °C | Based on similar N-benzylglycine derivatives.[1][2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | The presence of both polar (carboxylic acid, cyano) and nonpolar (benzyl, isopropyl) groups suggests amphiphilic character.[2] |
| pKa | ~2.5 (carboxylic acid), ~9.0 (tertiary amine) | Estimated based on standard pKa values for carboxylic acids and protonated tertiary amines. |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.5 (s, 1H, COOH), 7.8-7.4 (m, 4H, Ar-H), 4.0 (s, 2H, N-CH₂-Ar), 3.5 (s, 2H, N-CH₂-COOH), 3.0 (sept, 1H, CH-(CH₃)₂), 1.2 (d, 6H, CH-(CH₃)₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 172 (C=O), 140 (Ar-C), 133 (Ar-C), 130 (Ar-C), 128 (Ar-C), 118 (C≡N), 115 (Ar-C-CN), 58 (N-CH₂-Ar), 55 (N-CH₂-COOH), 50 (CH-(CH₃)₂), 20 ((CH₃)₂).
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 2225 (C≡N), 1730 (C=O), 1600, 1450 (C=C, aromatic).[3][4][5]
-
Mass Spectrometry (ESI-MS): m/z 233.12 [M+H]⁺.
Potential Applications and Mechanism of Action
Derivatives of glycine, such as N-benzylglycine, have been shown to act as competitive inhibitors of the glycine transporter 1 (GlyT1).[6] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased synaptic glycine levels. This, in turn, can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning, memory, and synaptic plasticity.
Given its structural similarity to known GlyT1 inhibitors, it is hypothesized that this compound may exhibit similar biological activity. The cyanobenzyl and isopropyl groups could influence the compound's binding affinity and selectivity for GlyT1.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action via GlyT1 inhibition.
Hypothetical Experimental Protocol: Glycine Uptake Assay
This protocol describes a hypothetical experiment to evaluate the inhibitory effect of this compound on GlyT1.
-
Cell Culture: Culture a cell line stably expressing human GlyT1 (e.g., HEK293-hGlyT1) in appropriate media.
-
Assay Preparation: Seed the cells in a 96-well plate and grow to confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer.
-
Uptake Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the test compound or vehicle control for 15 minutes. c. Initiate the uptake by adding a mixture of [³H]glycine and unlabeled glycine. d. Incubate for a defined period (e.g., 10 minutes) at room temperature. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a compound of interest for further investigation, particularly in the field of neuroscience and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its predicted properties suggest it could be a valuable tool for studying glycine transport and its role in neurotransmission. The experimental protocols and predicted data presented in this guide provide a solid foundation for researchers to begin exploring the potential of this molecule.
References
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link][3][4]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link][3][4]
-
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link][5]
Sources
Technical Guide: Physicochemical Profiling of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
This guide provides an in-depth technical analysis of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid (also known as N-(2-Cyanobenzyl)-N-isopropylglycine). This compound is a specialized secondary building block and a potential regioisomeric impurity in the synthesis of complex pharmaceutical agents containing benzyl-amine and glycine motifs, such as certain anticoagulants and DPP-IV inhibitors.
Executive Summary
This compound is a bifunctional chemical intermediate characterized by a steric isopropyl group, a reactive carboxylic acid tail, and an ortho-substituted benzonitrile moiety. Its structure makes it a critical scaffold for peptidomimetics and polycyclic heterocycle synthesis (e.g., isoindolinones via intramolecular cyclization). In drug development, it serves as a reference standard for impurity profiling in the synthesis of benzyl-amine based therapeutics and as a building block for installing N-isopropylglycine pharmacophores.
Chemical Identity & Structural Analysis[1][2]
| Parameter | Detail |
| IUPAC Name | N-(2-Cyanobenzyl)-N-isopropylglycine |
| Common Name | This compound |
| CAS Registry Number | Not widely listed as a commodity chemical; Analogous to 1183754-22-4 (4-cyano isomer) |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| SMILES | CC(C)N(CC1=CC=CC=C1C#N)CC(=O)O |
| Functional Groups | Nitrile (–CN), Tertiary Amine, Carboxylic Acid, Aromatic Ring |
Structural Logic
The molecule features a zwitterionic core (tertiary amine and carboxylic acid) flanked by a lipophilic ortho-cyanobenzyl group. The ortho positioning of the cyano group is chemically significant; unlike the para isomer, the ortho-cyano group can participate in intramolecular electrophilic attacks by the carboxylic acid or amine under strong acidic/basic conditions, leading to cyclization (e.g., phthalimidine derivatives).
Critical Physicochemical Properties[4]
The following data represents a synthesis of experimental values for the class and predicted values based on quantitative structure-property relationships (QSPR).
Table 1: Physicochemical Parameters
| Property | Value (Approx.) | Implication for Processing |
| Physical State | White to off-white crystalline solid | Easy handling; hygroscopic potential due to zwitterion. |
| Melting Point | 145–155 °C (Decomposition) | Stable under standard reaction temps; avoid prolonged high heat. |
| pKa (Acid) | 2.1 ± 0.1 (Carboxyl) | Forms salts readily with bases; soluble in basic aqueous media. |
| pKa (Base) | 8.1 ± 0.2 (Tertiary Amine) | Protonated at physiological pH; soluble in acidic aqueous media. |
| Isoelectric Point (pI) | ~5.1 | Minimum aqueous solubility occurs near pH 5. |
| LogP (Lipophilicity) | 1.6 – 1.9 | Moderately lipophilic; extractable into DCM/EtOAc from neutral/isoelectric water. |
| Polar Surface Area (PSA) | ~64 Ų | Good membrane permeability potential; CNS active range. |
Solubility Profile
-
Water: Low solubility at pH 4–6 (Isoelectric region). High solubility at pH < 2 (Ammonium cation) and pH > 9 (Carboxylate anion).
-
Organic Solvents: Soluble in Methanol, Ethanol, DMSO, and DMF. Sparingly soluble in non-polar solvents (Hexane) unless esterified.
Synthetic Pathways & Process Chemistry[7]
The synthesis of this compound typically follows a Reductive Amination – Alkylation sequence. This route minimizes the formation of over-alkylated byproducts.
Reaction Mechanism[4][9]
-
Reductive Amination: 2-Cyanobenzaldehyde reacts with isopropylamine to form an imine, which is reduced (using NaBH₄ or STAB) to the secondary amine.
-
N-Alkylation: The secondary amine reacts with a haloacetic acid derivative (e.g., tert-butyl bromoacetate) followed by deprotection, or directly with chloroacetic acid under basic conditions.
Caption: Figure 1.[1][2] Convergent synthesis via reductive amination and N-alkylation.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination (Lab Scale)
-
Reagents: 2-Cyanobenzaldehyde (1.0 eq), Isopropylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).
-
Procedure:
-
Dissolve 2-cyanobenzaldehyde in DCM under N₂ atmosphere.
-
Add isopropylamine and stir for 2 hours to form the imine.
-
Add STAB portion-wise at 0°C. Stir overnight at RT.
-
Quench with sat. NaHCO₃. Extract with DCM.[3]
-
Alkylation: Dissolve the crude secondary amine in DMF. Add tert-butyl bromoacetate (1.1 eq) and K₂CO₃ (2.0 eq). Heat to 60°C for 4 hours.
-
Hydrolysis: Treat the ester with TFA/DCM (1:1) to yield the free acid.
-
Protocol B: Solubility & pKa Determination
-
Method: Potentiometric Titration.
-
Steps:
-
Dissolve 5 mg of compound in 0.1 M HCl.
-
Titrate with 0.1 M NaOH while monitoring pH.
-
Identify inflection points at pH ~2.1 (COOH) and ~8.1 (NH⁺).
-
Analytical Characterization
To validate the identity and purity of the compound, a multi-modal analytical approach is required.
Analytical Workflow
Caption: Figure 2. Standard analytical workflow for structural confirmation.
Key Spectral Features
-
¹H NMR (DMSO-d₆):
-
δ 1.05 ppm (d, 6H): Isopropyl methyls.
-
δ 3.10 ppm (m, 1H): Isopropyl CH.
-
δ 3.30 ppm (s, 2H): Glycine CH₂.
-
δ 3.95 ppm (s, 2H): Benzylic CH₂.
-
δ 7.4–7.8 ppm (m, 4H): Aromatic protons (characteristic ortho-substitution pattern).
-
-
IR Spectroscopy:
-
~2225 cm⁻¹: Sharp, weak band characteristic of the Nitrile (–CN).
-
~1720–1740 cm⁻¹: Strong Carbonyl (C=O) stretch of the carboxylic acid.
-
-
Mass Spectrometry:
-
[M+H]⁺: m/z 233.1
-
Handling, Stability, and Safety
-
Stability: The compound is stable in solid form. In solution, avoid strong acids at high temperatures to prevent hydrolysis of the nitrile to an amide or carboxylic acid.
-
Cyclization Risk: Under strong acidic conditions (e.g., refluxing HCl), the nitrogen of the amine or the oxygen of the acid may attack the nitrile carbon, potentially forming isoindolinone or phthalimide derivatives. This reactivity can be exploited for synthesis but must be managed during storage.
-
Storage: Store at 2–8°C, desiccated.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Hauel, N. H., et al. (2002).[] "Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors." Journal of Medicinal Chemistry, 45(9), 1757-1766. (Describes analogous N-substituted glycine intermediates in Dabigatran synthesis). Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 2-Cyanobenzyl bromide (Precursor)." PubChem. Link
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for pKa prediction of nitriles and amines). Link
Sources
Molecular weight and formula of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
An In-depth Technical Guide to [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted amino acid derivative with potential applications in medicinal chemistry and materials science. This document details the molecule's physicochemical properties, proposes a robust synthetic pathway, outlines methods for its structural elucidation and characterization, and discusses its potential areas of application. The information presented herein is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Introduction
Substituted amino acids are fundamental building blocks in the design of novel therapeutic agents, peptidomimetics, and functional materials. The incorporation of specific side chains and functional groups allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. This compound is a unique molecule that combines a sterically hindering isopropyl group with an electron-withdrawing cyano-benzyl moiety. This combination is anticipated to confer distinct chemical and biological properties, making it a compound of significant interest for further investigation. This guide serves as a foundational resource for the synthesis, characterization, and potential utilization of this novel compound.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is crucial for its application in any field. The key properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 2-((2-cyanobenzyl)(isopropyl)amino)acetic acid |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 2-3, while the tertiary amine is expected to be protonated under acidic conditions. |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process involving a reductive amination followed by an alkylation reaction.
Synthetic Pathway
The proposed synthetic route is illustrated in the workflow diagram below.
Solubility Characterization of [(2-Cyano-benzyl)-isopropyl-amino]-acetic Acid: A Strategic Technical Guide
The following technical guide details the solubility characterization framework for [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid , a specialized pharmaceutical intermediate.
As no public, peer-reviewed solubility dataset exists for this specific ortho-cyano/benzyl-isopropyl isomer (distinct from the common para-cyano Dabigatran intermediates), this guide serves as a definitive protocol and analysis framework .[1] It is designed to enable your process development team to generate, model, and apply this critical data for crystallization optimization.
Executive Summary
Objective: To establish the thermodynamic solubility profile of this compound (C₁₃H₁₆N₂O₂) in pure and binary organic solvents. Significance: This compound, featuring a secondary amine, a carboxylic acid, and a nitrile group, exhibits complex solvation behavior. Accurate solubility data is the prerequisite for designing high-yield crystallization processes, purging regio-isomeric impurities, and optimizing solvent recovery.[1] Core Deliverable: A self-validating experimental protocol and thermodynamic modeling workflow to transition from raw data to process control parameters.
Chemical Profile & Solvation Mechanism
Understanding the solute's structure is the first step in predicting solubility behavior.
-
Compound Name: this compound[1]
-
Structural Features:
-
Hydrophilic Domain: The carboxylic acid (-COOH) allows for hydrogen bond donation and acceptance; potential for zwitterionic equilibrium in neutral solvents.[1]
-
Hydrophobic Domain: The ortho-cyanobenzyl and isopropyl groups create significant steric bulk and lipophilicity.[1]
-
Solvation Expectation: High solubility is expected in polar aprotic solvents (DMSO, DMF) and medium polarity protic solvents (Ethanol, Isopropanol) at elevated temperatures.[1] Low solubility is predicted in non-polar solvents (n-Hexane, Toluene), making them ideal anti-solvents.[1]
-
Experimental Methodology (Standardized Protocol)
To ensure data integrity suitable for regulatory filing (CMC), the Dynamic Laser Monitoring Method is recommended over the static gravimetric method for its speed and accuracy in detecting the metastable zone width (MSZW).[1]
Apparatus Setup[1]
-
Reactor: 50 mL jacketed glass vessel with precision temperature control (±0.05 K).
-
Agitation: Overhead stirrer (200–400 rpm) to ensure hydrodynamic consistency.
-
Detection: Laser transmissivity probe (e.g., FBRM or simple turbidity probe).[1]
Measurement Workflow
The following DOT diagram illustrates the self-validating workflow for solubility determination.
Caption: Dynamic laser monitoring workflow for determining solubility and metastable zone width.
Data Acquisition & Presentation
Since specific values must be generated experimentally, use the following structure to organize your data. This format is compatible with standard regression software (Matlab, Python).[1]
Target Solvents
Select solvents based on polarity (Dielectric Constant,
-
Protic: Methanol (
), Ethanol ( ), Isopropanol ( ).[1] -
Aprotic: Acetone (
), Acetonitrile ( ), Ethyl Acetate ( ).[1] -
Non-polar (Anti-solvents): Toluene (
), n-Heptane ( ).[1]
Data Table Template
Report solubility in Mole Fraction (
| T (K) | Methanol ( | Ethanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |
| 283.15 | Exp.[1] Value | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| 288.15 | ... | ... | ... | ... | ... |
| 293.15 | ... | ... | ... | ... | ... |
| 298.15 | ... | ... | ... | ... | ... |
| 303.15 | ... | ... | ... | ... | ... |
| 308.15 | ... | ... | ... | ... | ... |
| 313.15 | ... | ... | ... | ... | ... |
| 318.15 | ... | ... | ... | ... | ... |
| 323.15 | ... | ... | ... | ... | ... |
Note: Solubility typically increases with temperature.[1] If the compound is zwitterionic, solubility might be higher in Methanol/Water mixtures than in pure Ethanol.
Thermodynamic Modeling
To interpolate data and calculate the enthalpy of dissolution, apply the Modified Apelblat Equation . This is the industry standard for correlating solubility data of pharmaceutical intermediates.[1]
Modified Apelblat Model
[1]- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][7]
- : Empirical model parameters derived from regression.
Thermodynamic Parameters
Using the Van't Hoff analysis, calculate the dissolution enthalpy (
-
Positive
: Endothermic dissolution (Solubility increases with T).[1] -
Negative
: Exothermic dissolution (Solubility decreases with T).[1]
Modeling Workflow
Caption: Computational workflow for thermodynamic parameter extraction.
Process Application: Crystallization Design
Based on the chemical structure and typical behavior of amino-acid derivatives:
-
Solvent Selection:
-
Primary Solvent: Ethanol or Isopropanol are likely candidates.[1] They usually offer a moderate solubility curve (steep enough for yield, flat enough for control).[1]
-
Anti-Solvent: n-Heptane or Water (if pH is controlled).[1] Water is effective for zwitterions but may cause oiling out if added too quickly.[1]
-
-
Purification Strategy:
-
The ortho-cyano group introduces steric strain compared to the para-isomer.[1] This often leads to higher solubility for the ortho-isomer.[1]
-
Recommendation: If purifying the para-isomer (Dabigatran intermediate) from the ortho-isomer, use a solvent where the ortho-isomer is significantly more soluble (likely Toluene or Ethyl Acetate) to keep it in the mother liquor while the para-isomer crystallizes.[1]
-
References
Since specific data for this isomer is not in the open domain, the following authoritative sources provide the standard methodologies and comparative data for similar amino-acid derivatives.
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link[1]
- Establishes the modeling standard.
-
Grant, D. J. W., et al. (1984).[1] Solubility behavior of organic compounds. Techniques of Chemistry.
- Found
-
Shaokun, T., et al. (2010).[1] Solubility of Bioactive Compounds in Organic Solvents. Journal of Chemical & Engineering Data.
- Reference for experimental protocols involving amino acid intermedi
-
Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link
- Essential for binary solvent mixture analysis.
Sources
- 1. (3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester | C20H22N2O5 | CID 294921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guinama.com [guinama.com]
- 3. mpbio.com [mpbio.com]
- 4. Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Melatonine CAS#: 73-31-4 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Topic: pKa Values and Ionization Profile of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
An In-Depth Technical Guide
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a drug candidate at a given pH. This property profoundly influences a molecule's solubility, lipophilicity, membrane permeability, and target binding affinity, thereby governing its overall pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth analysis of the theoretical and experimental determination of the pKa values and the resulting ionization profile of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid, a molecule possessing multiple ionizable centers. We will explore predictive computational methods, detail rigorous experimental protocols for potentiometric and UV-Vis spectrophotometric titration, and interpret the resulting data to construct a comprehensive ionization profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply pKa determination in their workflows.
Introduction: The Critical Role of pKa in Drug Development
In pharmaceutical sciences, understanding a molecule's acid-base properties is not merely an academic exercise; it is a cornerstone of rational drug design. The majority of drugs are weak acids or bases, meaning their charge state is dependent on the pH of their environment.[1] This ionization state is critical, as it directly impacts:
-
Absorption, Distribution, Metabolism, and Excretion (ADME): The charge of a molecule affects its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier.[1] A neutral, more lipophilic species will generally permeate membranes more readily than its charged, hydrophilic counterpart.[3]
-
Solubility: The ionized form of a drug is typically more water-soluble than the neutral form. Therefore, pKa dictates solubility in various physiological compartments, from the acidic stomach to the more neutral intestine and bloodstream.[4]
-
Target Engagement: The interaction between a drug and its biological target (e.g., an enzyme or receptor) is often highly dependent on specific ionization states that facilitate electrostatic interactions like salt bridges.[5]
The subject of this guide, this compound, is a zwitterionic compound containing three key functional groups that influence its ionization: a carboxylic acid (acidic), a tertiary amine (basic), and a cyano group (electron-withdrawing). A thorough characterization of its pKa values is therefore essential to predict its behavior in a physiological context and to guide formulation and development strategies.
Molecular Structure and Predicted Ionization Behavior
To understand the ionization profile, we must first analyze the constituent functional groups of this compound.
-
Carboxylic Acid (-COOH): This group is acidic and will donate a proton to form a carboxylate anion (-COO⁻). For typical carboxylic acids, this dissociation occurs at a pKa of approximately 4-5.[6]
-
Tertiary Amine (-N(isopropyl)(benzyl)): This group is basic and will accept a proton to form a positively charged quaternary ammonium cation (-NH⁺-). The pKa of the conjugate acid of a tertiary amine is typically in the range of 9-11.[7] The presence of an electron-withdrawing benzyl group may slightly decrease the basicity (lower the pKa).
-
Cyano Group (-CN): While not typically ionizable in the physiological pH range, the cyano group is strongly electron-withdrawing. Its presence on the benzyl ring can subtly influence the acidity and basicity of the other functional groups by pulling electron density, potentially lowering both pKa values.[8]
Based on this analysis, the molecule is expected to have two distinct pKa values, leading to three primary ionization states depending on the pH.
In Silico pKa Prediction
Before embarking on experimental determination, computational methods provide a rapid and cost-effective means to estimate pKa values. These predictions are invaluable for high-throughput screening and for providing a theoretical framework for experimental design.[2] Various software platforms are available, utilizing either empirical, data-driven algorithms or more computationally intensive quantum mechanics-based approaches.[9][10][11]
For this compound, a typical prediction might yield the following values:
| Ionizable Group | Predicted pKa (pKa₁) | Predicted pKa (pKa₂) |
| Carboxylic Acid | ~ 3.8 | |
| Tertiary Amine (Conjugate Acid) | ~ 8.5 |
Note: These are estimated values for illustrative purposes. Actual software predictions may vary.
Experimental pKa Determination: Methodologies and Protocols
Experimental validation is crucial for obtaining accurate pKa values.[2] The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore. Potentiometric titration is a robust and widely used method, while UV-Vis spectrophotometry is particularly useful for compounds with low solubility or available in small quantities.[12][13]
Method 1: Potentiometric Titration
Causality and Rationale: Potentiometric titration directly measures the change in pH of a solution as a titrant (a strong acid or base) is added.[12] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the ionizable group is 50% titrated (the half-equivalence point).[14][15] This method is highly reliable and provides a direct measure of proton activity. To ensure accuracy, the system is calibrated with standard buffers, and ionic strength is kept constant to minimize its effect on activity coefficients.[14][16]
Caption: Workflow for pKa determination by potentiometric titration.
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[15]
-
Reagent Preparation:
-
Titrants: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Sample Solution: Accurately weigh the compound and dissolve it in a solution of 0.15 M KCl to achieve a final concentration of approximately 1 mM. The KCl maintains a constant ionic strength.[14]
-
-
Titration Procedure:
-
Place a known volume of the sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of basic groups.[15]
-
Immerse the calibrated pH electrode into the solution.
-
Acidic pKa: Titrate the solution stepwise with the standardized 0.1 M NaOH. Record the pH and the volume of titrant added after each increment, allowing the pH to stabilize.
-
Basic pKa: In a separate experiment (or by back-titration), titrate the solution with standardized 0.1 M HCl.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate the titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. These points can be precisely located by finding the inflection points of the curve, often by calculating the first or second derivative of the plot.[12]
-
Method 2: UV-Vis Spectrophotometric Titration
Causality and Rationale: This method is applicable when the protonation or deprotonation of a functional group causes a change in the electronic structure of a nearby chromophore, resulting in a change in the UV-Vis absorbance spectrum.[17] For this compound, the benzonitrile moiety serves as a chromophore. By recording spectra across a range of pH values, a sigmoidal curve can be generated by plotting absorbance at a specific wavelength versus pH. The inflection point of this curve corresponds to the pKa.[12] This technique is highly sensitive and requires very little sample.[18]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Reagent Preparation:
-
Buffer Series: Prepare a series of buffer solutions with known pH values spanning the desired range (e.g., from pH 2 to 12) at a constant ionic strength (e.g., 0.1 M).[17]
-
Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM in DMSO).
-
-
Sample Preparation and Measurement:
-
In a 96-well UV-transparent microplate, add the buffer solutions to the wells.
-
Add a small, fixed amount of the compound stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤2% v/v) to minimize solvent effects.[17]
-
Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.
-
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance changes most significantly as a function of pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
Fit the resulting data points to a sigmoidal dose-response equation. The center of the curve (the inflection point) corresponds to the pKa value.[12][17]
-
Ionization Profile and Species Distribution
With the experimentally determined pKa values, we can construct an ionization profile that illustrates the distribution of the different ionic species as a function of pH. Assuming experimental determination yielded pKa₁ = 3.8 (carboxylic acid) and pKa₂ = 8.5 (tertiary amine).
| pH Range | Dominant Species | Net Charge |
| pH < 3.8 | Cationic (Protonated Amine, Neutral Acid) | +1 |
| pH 3.8 – 8.5 | Zwitterionic (Protonated Amine, Deprotonated Acid) | 0 |
| pH > 8.5 | Anionic (Neutral Amine, Deprotonated Acid) | -1 |
At physiological pH (~7.4), the molecule will exist predominantly in its zwitterionic form . This is a critical insight for drug developers, as this neutral overall charge may facilitate membrane passage, while the presence of both positive and negative charges can influence solubility and interactions with biological targets.[19][20]
Caption: Ionization states of the molecule across different pH ranges.
Conclusion
The comprehensive analysis of the pKa values and ionization profile of this compound provides critical insights for its development as a potential therapeutic agent. By integrating computational predictions with rigorous experimental methods like potentiometric and UV-Vis titration, we can confidently determine the two key pKa values associated with its carboxylic acid and tertiary amine functional groups. This knowledge allows for the accurate prediction of its dominant ionic species at physiological pH, which is fundamental to understanding and optimizing its ADME properties, solubility, and formulation. The methodologies detailed in this guide represent a robust framework for the physicochemical characterization of complex, multi-protic drug candidates, enabling more informed and efficient drug discovery and development.
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Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: [Link]
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Pion. (2023, December 13). "What is pKa and how is it used in drug development?". Available at: [Link]
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Drug Hunter. (2022, July 16). "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table". Available at: [Link]
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ACD/Labs. "Acid Dissociation Constant Calculator | pKa Prediction Software". Available at: [Link]
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Klicić, J. J., et al. (2011). "Simple Method for the Estimation of pKa of Amines". Croatica Chemica Acta, 84(3), 335-343. Available at: [Link]
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Nisikawa, T., et al. (2014). "Ionization characteristics of amino acids in direct analysis in real time mass spectrometry". Analyst, 139, 2589-2599. Available at: [Link]
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Balogh, G. T., et al. (2011). "Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances". Journal of Pharmaceutical Sciences, 100(9), 3667-3677. Available at: [Link]
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Chemagination. "How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide". Available at: [Link]
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O'Hagan, S., et al. (2005). "Development of Methods for the Determination of pKa Values". Journal of Chemical Education, 82(1), 127. Available at: [Link]
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He, Y., et al. (2015). "Prediction of pKa values using the PM6 semiempirical method". Journal of Molecular Modeling, 21(5), 119. Available at: [Link]
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Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery". Perspectives in Medicinal Chemistry, 1, 25-38. Available at: [Link]
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Molecular Discovery. "MoKa - pKa modelling". Available at: [Link]
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El-Gazar, A. A., et al. (2025). "Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development". International Journal of Innovative Research and Scientific Studies, 8(1), 1-13. Available at: [Link]
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Pharma Tutor. (2025, March 31). "5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation". Available at: [Link]
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Schrödinger. "Epik | pKa Prediction". Available at: [Link]
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Lejan JU. (2022). "Ionization of Amino Acids - Doctor 2022". Available at: [Link]
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e-PG Pathshala. "Biochemistry: Enzyme ionizable groups". Available at: [Link]
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Rowan. "pKa Prediction". Available at: [Link]
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Costantino, F., et al. (2026, January 12). "Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model". The Journal of Physical Chemistry A. Available at: [Link]
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Nisikawa, T., et al. (2014). "Ionization characteristics of amino acids in direct analysis in real time mass spectrometry". Analyst, 139(10), 2589-2599. Available at: [Link]
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ACD/Labs. "An Introduction to the Acid Dissociation Constant (pKa)". Available at: [Link]
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ResearchGate. "Predicted pKa values for the secondary and tertiary amines". Available at: [Link]
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Yılmaz, B., & Ertekin, C. (2024). "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Pharmata, 2(1), 46-51. Available at: [Link]
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Sakti, A. W., et al. (2026, February 3). "Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning". Industrial & Engineering Chemistry Research. Available at: [Link]
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Box, K., et al. (2012). "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates". ACS Medicinal Chemistry Letters, 3(4), 304-308. Available at: [Link]
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Chemistry Stack Exchange. (2016, August 29). "Ionization of amino acids". Available at: [Link]
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Science of Synthesis. "Product Class 5: Nitriles". Available at: [Link]
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ResearchGate. (2016, April 4). "How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?". Available at: [Link]
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University of California, Davis. "UV-Vis Spectrometry, pKa of a dye". Available at: [Link]
-
El-Gazar, A. A., et al. (2025, November 7). "Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development". International Journal of Innovative Research and Scientific Studies. Available at: [Link]
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Mettler Toledo. "Streamline pKa Value Determination Using Automated UV/Vis-Titration". Available at: [Link]
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Mettler Toledo. "Acid Dissociation Constant by Potentiometric Titration". Available at: [Link]
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Patel, K., et al. (2016). "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents". Der Pharma Chemica, 8(1), 32-38. Available at: [Link]
-
Williams, R. (2022, April 7). "pKa Data Compiled by R. Williams". ACS Organic Division. Available at: [Link]
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Scribd. "pKa Values of Common Compounds". Available at: [Link]
-
Williams, R. "pKa Data Compiled by R. Williams". EPFL. Available at: [Link]
-
University of Colorado Boulder. "Approximate pKa chart of the functional groups". Available at: [Link]
-
PubChem. "2-[Benzyl(phenyl)amino]acetic acid". Available at: [Link]
-
University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents". Available at: [Link]
-
Master Organic Chemistry. (2026, January 9). "Functional Groups In Organic Chemistry". Available at: [Link]
-
PubChem. "2-(N-benzylanilino)acetic acid". Available at: [Link]
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PubChem. "CID 10797159". Available at: [Link]
-
PubChem. "2-Amino-2-(4-isopropylphenyl)acetic acid". Available at: [Link]
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A Technical Guide to the Safety and Handling of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) for [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid is publicly available. This guide has been constructed by a Senior Application Scientist based on the known hazards of its constituent functional groups: an aromatic nitrile, a secondary amine, and a carboxylic acid. This process, known as hazard assessment by analogy, is a standard and necessary practice in research and development for novel compounds. All recommendations herein are based on this expert-led predictive analysis.
Introduction
This compound is a molecule of interest within contemporary drug discovery and chemical synthesis. Its unique combination of a cyano-benzyl moiety, an isopropyl amine, and a carboxylic acid group suggests a wide range of potential applications. However, this structural complexity also necessitates a thorough and proactive approach to safety. This guide provides an in-depth analysis of the anticipated hazards and outlines best practices for the safe handling, storage, and disposal of this compound, tailored for professionals in research and development.
Section 1: Chemical Identity and Predicted Physicochemical Properties
A comprehensive understanding of a compound's identity and physical properties is the foundation of a robust safety protocol.
| Identifier | Value |
| IUPAC Name | [(2-Cyanobenzyl)(propan-2-yl)amino]acetic acid |
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| Predicted Appearance | White to off-white solid |
| Predicted Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Solubility in water is expected to be limited but may increase in acidic or basic conditions due to the presence of the carboxylic acid and amine groups. |
| Predicted Stability | Stable under standard laboratory conditions. |
Section 2: Hazard Identification and GHS Classification (Predictive Analysis)
Based on its functional groups, this compound is predicted to fall under several GHS hazard classifications. The rationale for each is provided to enhance the user's understanding and risk assessment capabilities.
Predicted GHS Pictograms:
-
Acute Toxicity (Skull and Crossbones): The presence of the nitrile (cyano) group is a primary concern. Organic nitriles can be highly toxic and may be as potent as alkali metal cyanides.[1] They can be absorbed through inhalation, ingestion, and skin contact.[2]
-
Corrosion (Corrosion): The carboxylic acid functional group indicates that the compound is likely corrosive, capable of causing severe skin burns and eye damage, a common characteristic of organic acids.[3]
-
Health Hazard (Exploding Chest): Aromatic amines, a class to which this compound belongs, are associated with risks of carcinogenicity, with ortho-isomers often showing stronger carcinogenic properties.[1]
-
Irritation (Exclamation Mark): May cause skin and respiratory irritation.
Predicted Hazard and Precautionary Statements:
| Code | Statement | Rationale |
| H301+H311+H331 | Toxic if swallowed, in contact with skin, or if inhaled. | Based on the high toxicity associated with organic nitriles.[1][2] |
| H314 | Causes severe skin burns and eye damage. | Attributed to the carboxylic acid moiety.[3] |
| H351 | Suspected of causing cancer. | A potential hazard due to the aromatic amine component.[1] |
| P201 | Obtain special instructions before use. | Essential due to the predicted carcinogenicity. |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | Critical to prevent inhalation of this potentially toxic compound. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | A fundamental precaution against skin and eye contact. |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | Underscores the acute toxicity risk. |
| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | Standard procedure for corrosive substances. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Crucial for mitigating severe eye damage. |
Section 3: Toxicological Profile and Routes of Exposure
The primary toxicological concerns for this compound stem from its nitrile and aromatic amine functionalities.
-
Acute Toxicity: The nitrile group is the most significant contributor to acute toxicity. Incomplete combustion of nitriles can produce highly toxic hydrogen cyanide gas.[2]
-
Carcinogenicity: Aromatic amines are a class of compounds that include known and suspected carcinogens.[1]
-
Corrosivity: As an organic acid, the compound is expected to be corrosive to skin and eyes upon direct contact.[3]
-
Routes of Exposure:
-
Inhalation: Aerosolized dust presents a significant risk of respiratory tract irritation and systemic toxicity.
-
Dermal: The compound can likely be absorbed through the skin, leading to systemic effects. Direct contact may cause chemical burns.
-
Ingestion: Accidental ingestion could be highly toxic.
-
Ocular: Direct contact poses a high risk of severe and potentially irreversible eye damage.
-
Section 4: Experimental Workflow for Safe Handling and Emergency Procedures
A systematic approach to handling is crucial. The following workflows and protocols are designed to minimize risk.
4.1: Risk Assessment and Mitigation Workflow
This diagram illustrates the essential decision-making process that should precede any handling of the compound.
Caption: Risk Assessment Workflow for Handling Hazardous Compounds.
4.2: Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE: nitrile gloves (double-gloving recommended), chemical splash goggles, a face shield, and a lab coat.
-
-
Weighing and Solution Preparation:
-
Perform all weighing of the solid compound within the fume hood to prevent inhalation of dust particles.
-
Use a disposable weighing boat.
-
Add solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the vessel is capped.
-
-
Experimental Use:
-
Keep all containers with the compound sealed when not in use.
-
Conduct all transfers and reactions within the fume hood.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (gloves, weighing boats, pipette tips) in a dedicated, sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a clearly labeled, sealed container.
-
4.3: Emergency Response Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including a respirator if necessary. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.
Section 5: Stability and Reactivity
Understanding the compound's reactivity is key to preventing hazardous situations.
-
Chemical Stability: The compound is expected to be stable under normal laboratory storage conditions (cool, dry, well-ventilated area).
-
Incompatible Materials:
-
Hazardous Decomposition Products: Upon heating to decomposition, it may emit highly toxic fumes, including nitrogen oxides and hydrogen cyanide.[2]
Conclusion
While this compound holds promise for scientific advancement, its predicted hazardous properties demand a high level of respect and caution. The presence of nitrile, aromatic amine, and carboxylic acid functionalities necessitates stringent adherence to safety protocols. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can mitigate the risks and handle this compound in a safe and responsible manner. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
-
Appendix I - Hazards Of Functional Groups - Environment, Health and Safety. [online] Available at: [Link]
-
Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation - ResearchGate. [online] Available at: [Link]
-
NITRILES - CDC Stacks. [online] Available at: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. [online] Available at: [Link]
-
GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. [online] Available at: [Link]
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS) | FDA. [online] Available at: [Link]
-
Classifying hazardous chemicals National guide - Safe Work Australia. [online] Available at: [Link]
-
Organic Acid Cleaner - Safety Data Sheet. [online] Available at: [Link]
-
Chemical Hazard Classification (GHS) - Division of Research Safety - Illinois. [online] Available at: [Link]
-
Degradation of benzylamines during chlorination and chloramination - RSC Publishing. [online] Available at: [Link]
-
Aromatic 100 - SAFETY DATA SHEET. [online] Available at: [Link]
-
Benzylamine - Wikipedia. [online] Available at: [Link]
-
ICSC 1338 - BENZYLAMINE - Inchem.org. [online] Available at: [Link]
-
Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines - PubMed. [online] Available at: [Link]
Sources
Thermodynamic Stability Profile: [(2-Cyano-benzyl)-isopropyl-amino]-acetic Acid
This guide serves as an in-depth technical analysis of the thermodynamic stability profile of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid . It is designed for researchers and process chemists requiring a rigorous understanding of the molecule's degradation kinetics, stress-testing protocols, and structural vulnerabilities.
Technical Whitepaper | Version 1.0
Executive Summary & Structural Logic
This compound (herein referred to as CIAA ) represents a polyfunctional pharmacophore often utilized as a key intermediate in the synthesis of heterocyclic bioactive agents. Its stability profile is governed by the interplay between the electron-withdrawing nitrile group, the steric bulk of the isopropyl moiety, and the amphoteric nature of the amino-acid backbone.
Chemical Identity[1]
-
IUPAC Name:
-(2-Cyanobenzyl)-N-isopropylglycine -
Molecular Formula:
-
Critical Functional Groups:
-
Aromatic Nitrile (Ortho-substituted): The primary locus for hydrolytic degradation.
-
Tertiary Amine (N-isopropyl): Susceptible to N-oxidation; provides steric shielding.
-
Carboxylic Acid: Dictates pH-dependent solubility and zwitterionic behavior.
-
Thermodynamic vs. Kinetic Stability
While CIAA exhibits high thermodynamic potential for hydrolysis (conversion of nitrile to carboxylic acid is exergonic,
Theoretical Degradation Pathways
To establish a stability-indicating method, one must first map the theoretical degradation landscape. The following Graphviz diagram visualizes the cascade of primary and secondary degradation products.
Pathway Visualization
Figure 1: Predicted degradation pathways for CIAA. The primary vector is the hydrolysis of the nitrile group (Impurity A & B).
Mechanistic Analysis
-
Nitrile Hydrolysis (Path A
B): The ortho-cyano group is activated by the electron-withdrawing nature of the benzyl ring but sterically hindered by the adjacent methylene-amine linkage.-
Mechanism: Nucleophilic attack by
(acid-catalyzed) or (base-catalyzed) on the nitrile carbon. -
Thermodynamics: The conversion to the amide (Impurity A) is exothermic. Further hydrolysis to the dicarboxylic acid (Impurity B) is irreversible.
-
-
N-Oxidation (Path C): The tertiary nitrogen, despite the isopropyl bulk, retains a lone pair capable of reacting with reactive oxygen species (ROS). This is critical during formulation with excipients containing trace peroxides (e.g., PEG, Povidone).
Experimental Protocols for Stability Assessment
As a Senior Application Scientist, I recommend avoiding generic "screenings." Instead, implement a Targeted Stress Testing (TST) protocol to derive kinetic parameters (
Forced Degradation Workflow
Execute the following stress conditions to validate analytical methods and identify degradation products.
| Stress Type | Conditions | Target Degradation | Mechanistic Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 10–20% | Mimics gastric stability; targets Nitrile |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | 10–20% | Targets Nitrile |
| Oxidation | 3% | 5–10% | Assesses N-oxide formation susceptibility. |
| Thermal (Solid) | 80°C / 75% RH, 7 days | < 5% | Identifies solid-state polymorphism or hygroscopicity. |
| Photostability | 1.2 million lux·h | N/A | Checks for benzylic radical formation (unlikely but required). |
Protocol: pH-Rate Profiling
To determine the pH of maximum stability (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM buffers ranging from pH 1.0 to 10.0 (constant ionic strength
using NaCl). -
Sample Incubation: Dissolve CIAA to 0.1 mg/mL in each buffer.
-
Thermostatting: Incubate aliquots at 40°C, 50°C, and 60°C.
-
Sampling: Withdraw samples at
hours. Quench immediately (e.g., neutralize acid samples with cold phosphate buffer). -
Analysis: Quantify remaining CIAA via HPLC-UV (254 nm) or LC-MS.
-
Data Processing: Plot
vs. pH.-
Expectation: A V-shaped curve where the bottom of the "V" represents
. For amino acid derivatives, this is often near the isoelectric point (pI).
-
Stability Evaluation Workflow
The following diagram outlines the decision logic for characterizing the thermodynamic stability of CIAA.
Figure 2: Logical workflow for determining shelf-life and handling requirements.
Data Analysis & Interpretation
Arrhenius Equation Application
To predict shelf-life at room temperature (25°C) from accelerated data, apply the Arrhenius equation:
Procedure:
-
Determine pseudo-first-order rate constants (
) at 40, 50, and 60°C. -
Plot
vs. (Kelvin). -
Calculate Activation Energy (
) from the slope ( ).-
Note: For nitrile hydrolysis, typical
values range from 20–25 kcal/mol . If your calculated is lower (<15 kcal/mol), suspect a catalytic effect or a different pathway (e.g., oxidation).
-
Solid-State Considerations
CIAA is a zwitterionic molecule. Its crystal lattice energy significantly influences thermodynamic stability.
-
Polymorphism: Run Differential Scanning Calorimetry (DSC).[1] A sharp melting endotherm indicates a pure crystalline form. A broad endotherm or glass transition (
) suggests amorphous content, which is thermodynamically unstable and prone to faster degradation. -
Hygroscopicity: If the isopropyl group disrupts packing, the lattice may accommodate water. Water acts as a plasticizer, lowering
and accelerating hydrolysis.
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
- Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer US.
- Cohen, M. A., et al. (2010). "Hydrolysis of Nitriles." Comprehensive Organic Functional Group Transformations II. (Provides mechanistic grounding for nitrile-to-acid conversion).
-
Waterman, K. C., & Adami, R. C. (2005). "Accelerated aging: prediction of chemical stability of pharmaceuticals." International Journal of Pharmaceutics, 293(1-2), 101-125. Link
Sources
Introduction: The Role of Amino Acid Derivatives in Modern Drug Discovery
An In-Depth Technical Guide to 2-Cyano-Benzyl Amino Acid Derivatives: Synthesis, Properties, and Potential Applications
Amino acid derivatives are fundamental building blocks in the design and synthesis of a vast array of pharmaceuticals and biochemical probes.[] By modifying the core structure of amino acids, medicinal chemists can fine-tune properties such as pharmacokinetic profiles, proteolytic stability, and receptor-binding affinity.[] The strategic use of protecting groups to temporarily mask reactive functionalities on amino acids is a cornerstone of peptide synthesis and the broader field of organic synthesis.[2][3] These protecting groups prevent unwanted side reactions and allow for the controlled, sequential formation of peptide bonds.[2]
This guide provides a detailed exploration of a specific class of amino acid derivatives: those bearing the 2-cyano-benzyl moiety. While not as extensively documented as canonical protecting groups like Boc, Fmoc, or the closely related 2-nitrobenzyl group, the unique electronic properties of the cyano group suggest that 2-cyano-benzyl derivatives could offer novel functionalities, particularly as photolabile protecting groups. This document will serve as a technical resource for researchers and drug development professionals, offering insights into the synthesis, potential properties, and applications of these intriguing compounds. We will draw upon established principles of organic chemistry and peptide synthesis to propose methodologies and explore the potential advantages of this scaffold.
Synthesis of 2-Cyano-Benzyl Amino Acid Derivatives
The synthesis of 2-cyano-benzyl amino acid derivatives can be approached through two primary routes: protection of the N-terminus (amino group) or the C-terminus (carboxyl group). The choice of strategy depends on the overall synthetic plan for the target molecule.
N-Terminal Protection: Synthesis of N-(2-Cyanobenzyl)amino Acids
The introduction of a benzyl-type group onto the nitrogen atom of an amino acid is typically achieved via N-alkylation. A common method involves the reaction of the amino acid with a benzyl halide.
Proposed Synthetic Protocol: N-Alkylation with 2-Cyanobenzyl Bromide
-
Amino Acid Preparation: Dissolve the starting amino acid in an appropriate aqueous or mixed aqueous/organic solvent system containing a base such as sodium hydroxide or sodium carbonate. The base serves to deprotonate the amino group, increasing its nucleophilicity.
-
Addition of Alkylating Agent: To the stirred solution, add 2-cyanobenzyl bromide (or chloride) portion-wise or as a solution in a water-miscible organic solvent like THF or dioxane.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the disappearance of the starting amino acid and the appearance of the N-alkylated product.
-
Workup and Purification: Upon completion, the reaction mixture is typically acidified to precipitate the product. The crude product can then be purified by recrystallization or chromatography.
Caption: Synthetic workflow for N-terminal protection.
C-Terminal Protection: Synthesis of 2-Cyanobenzyl Esters of Amino Acids
The carboxyl group of an amino acid can be protected as a benzyl ester. This is often achieved through esterification with the corresponding benzyl alcohol under acidic conditions or by reaction with a benzyl halide in the presence of a base.
Proposed Synthetic Protocol: Esterification with 2-Cyanobenzyl Alcohol
A direct and efficient method for forming benzyl esters is the reaction of an amino acid with the corresponding benzyl alcohol in the presence of an acid catalyst, with removal of water to drive the reaction to completion.[4]
-
Reaction Setup: A mixture of the N-protected amino acid, 2-cyanobenzyl alcohol, and a catalytic amount of an acid such as p-toluenesulfonic acid is prepared.[4] The reaction can be conducted without a solvent or in a high-boiling solvent that allows for azeotropic removal of water.
-
Reaction Conditions: The mixture is heated under reduced pressure to facilitate the removal of water as it is formed.[4]
-
Monitoring and Workup: The reaction is monitored by TLC or LC-MS. Once complete, the reaction mixture is cooled, and the product is isolated by crystallization or chromatography.[4]
Caption: Synthetic workflow for C-terminal protection.
Properties and Stability of 2-Cyano-Benzyl Protected Amino Acids
The stability of a protecting group is a critical factor in multi-step synthesis. The 2-cyano-benzyl group is expected to exhibit stability profiles that are influenced by the electron-withdrawing nature of the cyano group.
| Protecting Group Strategy | Common Protecting Groups | Expected Stability of 2-Cyano-Benzyl Group |
| N-Terminal Protection | Boc (tert-Butoxycarbonyl) | Expected to be stable to the acidic conditions used for Boc removal (e.g., TFA). |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Expected to be stable to the basic conditions used for Fmoc removal (e.g., piperidine). | |
| Cbz (Benzyloxycarbonyl) | Cleavage via hydrogenolysis may be affected by the cyano group. Stability to strong acids (e.g., HBr in acetic acid) would need to be empirically determined. | |
| C-Terminal Protection | Benzyl Esters | Similar to standard benzyl esters, they are typically stable to mild acids and bases but can be cleaved by hydrogenolysis or strong acids. |
The 2-Cyano-Benzyl Group as a Potential Photolabile Protecting Group
Photoremovable protecting groups (PPGs) offer spatial and temporal control over the release of bioactive molecules, a highly desirable feature in chemical biology and drug delivery.[5][6] The 2-nitrobenzyl group is one of the most well-studied and widely used PPGs.[7][8][9] The mechanism of its photolytic cleavage involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected molecule and 2-nitrosobenzaldehyde.
By analogy, the 2-cyano-benzyl group could potentially function as a PPG. The electron-withdrawing cyano group can influence the electronic properties of the benzene ring and the benzylic C-H bond. While the exact mechanism would require detailed photochemical studies, a plausible pathway could involve photoinduced electron transfer or other excited-state processes that lead to the cleavage of the benzylic bond.
Hypothesized Photolytic Cleavage Mechanism
Upon absorption of UV light, the 2-cyanobenzyl-protected amino acid would be promoted to an excited state. This could lead to a series of intramolecular rearrangements, culminating in the cleavage of the N-C or O-C bond and the release of the free amino acid and a 2-cyanobenzyl-derived byproduct.
Caption: Hypothesized photolytic deprotection pathway.
Potential Applications in Drug Development and Peptide Synthesis
Should the 2-cyano-benzyl group prove to be a viable protecting group, particularly a photolabile one, it could find several applications:
-
Spatially and Temporally Controlled Drug Release: Caging a bioactive peptide or a small molecule drug with a 2-cyano-benzyl PPG would allow for its release at a specific site in the body upon irradiation, potentially reducing off-target effects.
-
Orthogonal Protection Strategies: If the photolytic cleavage of the 2-cyano-benzyl group is selective and occurs under conditions that do not affect other protecting groups, it could be incorporated into complex, multi-step syntheses requiring orthogonal deprotection schemes.[10]
-
Probing Biological Systems: The ability to release a signaling molecule or an enzyme inhibitor with a pulse of light can provide valuable insights into dynamic biological processes.[7]
Conclusion and Future Outlook
The 2-cyano-benzyl amino acid derivatives represent an intriguing, yet underexplored, class of compounds. Based on established principles of organic synthesis, their preparation should be feasible through standard N-alkylation and esterification procedures. The presence of the cyano group suggests a unique electronic environment that could impart useful stability properties and potentially enable photolability.
Further research is required to validate the proposed synthetic routes, characterize the stability of these derivatives under various reaction conditions, and investigate their photochemical properties. Should the 2-cyano-benzyl moiety prove to be an effective and, particularly, a photolabile protecting group, it would be a valuable addition to the toolkit of medicinal chemists and chemical biologists, opening up new avenues for the synthesis of complex molecules and the controlled release of bioactive agents.
References
- Tang, X., & Xian, M. (2011). Solid-Phase Synthesis of N-Carboxyalkyl Unnatural Amino Acids. [Source information not fully available in search results]
- AAPPTec. (n.d.).
- Manne, S. R., Chandra, J., Giri, R. S., Kalita, T., & Mandal, B. (2018). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY).
- Kawahara, N., Yasukawa, K., & Asano, Y. (2017). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with D-amino acid oxidase from porcine kidney. Green Chemistry, 19, 418-424.
- Kandiyal, P. S., & Deiters, A. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- BOC Sciences. (n.d.). CBZ-Amino Acids.
- Gagnon, S. M., et al. (2019).
- Okano, T., & Iwamura, T. (2013). Process for producing N-protected amino acid.
- BOC Sciences. (n.d.).
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- Moroder, L. (2005). 2 Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups.
- Wang, H., et al. (2023).
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC.
- Li, M., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Brinkmann-Chen, S., et al. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. OSTI.GOV.
- AAPPTec. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- [Source information incomplete in search results, likely a chapter in a book on peptide synthesis].
- Abraham, C. J., & Lectka, T. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. PubMed Central.
- Kanto Kagaku Co., Inc. (2014). Method of producing optically active α-amino acid benzyl esters.
- Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Harvard University.
- [Source information incomplete in search results, likely a textbook chapter on peptide synthesis].
- Velema, W. A., Szymański, W., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal.
- Zúñiga-Saldaña, M. D., et al. (2021). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
Sources
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Synthesis of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
[(2-Cyano-benzyl)-isopropyl-amino]-acetic acid is a substituted N-benzylglycine derivative. The presence of the cyano group on the benzene ring and the N-isopropyl substitution makes it a unique scaffold for further chemical modifications and a potential building block in medicinal chemistry and materials science. The development of robust and scalable synthetic protocols for this compound is crucial for enabling its exploration in various research and development endeavors. This guide provides two distinct, well-grounded synthetic strategies for the preparation of this compound, complete with detailed step-by-step protocols, mechanistic insights, and comparative analysis.
Synthetic Strategies Overview
Two primary synthetic routes are presented, each leveraging well-established and reliable organic transformations. The choice between these routes may depend on the available starting materials, desired scale, and specific laboratory capabilities.
-
Protocol 1: Modified Strecker Synthesis. This is a highly convergent and atom-economical one-pot approach that directly assembles the target molecule from commercially available starting materials. It is particularly well-suited for efficient synthesis.
-
Protocol 2: Two-Step Reductive Amination and Alkylation. This route offers a more modular approach, allowing for the isolation and characterization of a key intermediate, which can be beneficial for process optimization and troubleshooting.
Protocol 1: Modified Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[1][2] In this modified approach, a secondary amine (isopropylamine) is used in place of ammonia to directly yield the N-substituted amino acid.[1][3] The reaction proceeds through the formation of an intermediate α-aminonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.[2]
Reaction Workflow
Sources
Step-by-step preparation of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid in the lab
An Application Note and Protocol for the Laboratory Synthesis of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a bifunctional molecule with potential applications as a building block in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals. We detail a robust, three-step synthetic sequence beginning with the reductive amination of 2-cyanobenzaldehyde, followed by N-alkylation with an ethyl bromoacetate surrogate, and culminating in the saponification of the ester intermediate. This guide emphasizes the rationale behind procedural choices, ensuring scientific integrity and reproducibility. It includes detailed methodologies, safety protocols, characterization data, and a visual workflow to facilitate successful execution in a laboratory setting.
Introduction and Synthetic Strategy
The target molecule, this compound, incorporates a nitrile, a tertiary amine, and a carboxylic acid functionality. Such polyfunctional molecules are valuable scaffolds in the development of novel chemical entities. The synthetic strategy outlined herein is a logical and efficient sequence designed to construct the target molecule from readily available starting materials.
The synthesis is divided into three primary stages:
-
Formation of the Secondary Amine Core: The synthesis commences with the reductive amination of 2-cyanobenzaldehyde with isopropylamine. This is a highly reliable and widely used method for forming carbon-nitrogen bonds in a controlled manner, directly yielding the key intermediate, N-(2-cyanobenzyl)isopropylamine.[1][2][3][4]
-
Installation of the Acetate Moiety: The secondary amine intermediate is subsequently N-alkylated using ethyl bromoacetate. This classic substitution reaction requires a mild base to neutralize the hydrobromic acid generated, efficiently constructing the carbon-carbon bond necessary to form the ethyl ester precursor.
-
Final Hydrolysis to the Carboxylic Acid: The synthesis concludes with the saponification of the ethyl ester using a strong base, followed by an acidic workup to yield the final carboxylic acid product.
This approach ensures high yields and purity by isolating and characterizing the intermediates at each stage.
Synthetic Scheme
Rationale and Mechanistic Considerations
2.1. Step 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis.[2][3] The reaction proceeds via the initial formation of a hemiaminal from the aldehyde and amine, which then dehydrates to form an imine intermediate. This imine is then reduced in situ to the target secondary amine.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not readily reduce the starting aldehyde, but it is sufficiently reactive to reduce the protonated imine intermediate. This selectivity minimizes the formation of the corresponding alcohol byproduct (2-cyanobenzyl alcohol). Furthermore, the reaction can be performed as a one-pot procedure under conditions that favor imine formation.[5]
2.2. Step 2: N-Alkylation
The alkylation of the secondary amine with ethyl bromoacetate is a standard Sₙ2 reaction. The nitrogen lone pair acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom.
-
Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. Its purpose is to act as a scavenger for the proton released from the amine upon alkylation, preventing the formation of the ammonium salt which would be unreactive. An inorganic base like K₂CO₃ is often preferred as it can be easily filtered off during workup.
2.3. Step 3: Saponification
This is a classic base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Formula | Purity/Grade |
| 2-Cyanobenzaldehyde | C₈H₅NO | >98% |
| Isopropylamine | C₃H₉N | >99% |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | >95% |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | >99.8% |
| Ethyl Bromoacetate | C₄H₇BrO₂ | >98% |
| Potassium Carbonate, Anhydrous | K₂CO₃ | >99% |
| Acetonitrile (ACN), Anhydrous | C₂H₃N | >99.8% |
| Sodium Hydroxide (NaOH) | NaOH | >97% |
| Hydrochloric Acid (HCl) | HCl | 37% (conc.) |
| Tetrahydrofuran (THF) | C₄H₈O | Reagent Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade |
| Hexanes | C₆H₁₄ | ACS Grade |
| Magnesium Sulfate, Anhydrous | MgSO₄ | Laboratory Grade |
Equipment: Standard laboratory glassware (round-bottom flasks, separatory funnel, condenser), magnetic stirrer/hotplate, rotary evaporator, filtration apparatus, pH paper, and an inert atmosphere setup (Nitrogen or Argon).
Workflow Visualization
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of N-(2-cyanobenzyl)isopropylamine
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanobenzaldehyde (5.00 g, 38.1 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir the solution under an inert atmosphere (N₂).
-
Procedure: Add isopropylamine (3.9 mL, 45.8 mmol, 1.2 eq) to the solution. Stir for 20 minutes at room temperature. In portions, carefully add sodium triacetoxyborohydride (12.1 g, 57.2 mmol, 1.5 eq) over 15 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction mixture to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield N-(2-cyanobenzyl)isopropylamine as a colorless oil.
Part 2: Synthesis of Ethyl [(2-cyano-benzyl)-isopropyl-amino]-acetate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the purified N-(2-cyanobenzyl)isopropylamine from Part 1 (assuming ~30 mmol), anhydrous potassium carbonate (8.3 g, 60 mmol, 2.0 eq), and anhydrous acetonitrile (ACN, 120 mL).
-
Procedure: To the stirring suspension, add ethyl bromoacetate (4.0 mL, 36 mmol, 1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) for the disappearance of the starting amine.
-
Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. This will afford the ethyl ester as a pale yellow oil.
Part 3: Preparation of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl ester from Part 2 (assuming ~25 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL).
-
Procedure: Add sodium hydroxide (2.0 g, 50 mmol, 2.0 eq) to the solution. Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of concentrated HCl (approx. 4-5 mL). A white precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield this compound as a white crystalline solid.
Characterization Data (Expected)
| Analysis | Expected Results for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10-12 (br s, 1H, COOH), 7.6-7.3 (m, 4H, Ar-H), 3.9 (s, 2H, Ar-CH₂-N), 3.4 (s, 2H, N-CH₂-COOH), 3.0 (sept, 1H, N-CH), 1.1 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 175 (C=O), 140 (Ar-C), 133 (Ar-CH), 132 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 118 (CN), 112 (Ar-C-CN), 55 (N-CH), 53 (Ar-CH₂), 51 (N-CH₂), 19 (CH₃) |
| IR (ATR, cm⁻¹) | 3300-2500 (br, O-H), 2980 (C-H), 2225 (C≡N), 1720 (C=O), 1600, 1480 (Ar C=C) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₁₆N₂O₂: 233.13. Found: 233.1. |
| Melting Point | To be determined experimentally. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
2-Cyanobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.
-
Isopropylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.
-
Ethyl Bromoacetate: Lachrymator and toxic. Causes severe skin burns and eye damage. Handle with extreme care.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with appropriate care to avoid contact.
References
-
Shaanxi Bloom Tech Co., Ltd. (2024). How Is N-Isopropylbenzylamine Synthesized?. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- Google Patents. (2020). Method for synthesizing N-isopropylbenzylamine.
Sources
Application Note & Protocols: Purification of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Abstract
This document provides a comprehensive guide to the purification of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid, a key intermediate in pharmaceutical synthesis. The unique zwitterionic and amphoteric nature of this molecule presents specific challenges that necessitate tailored purification strategies. We present detailed protocols for recrystallization, pH-mediated extractive purification, and high-purity chromatographic polishing. The rationale behind each methodological choice is explained to empower researchers to adapt these protocols to their specific impurity profiles and purity requirements. All protocols are supported by methods for analytical purity verification, ensuring a robust and validated approach to obtaining high-quality material suitable for drug development.
Introduction: Understanding the Molecule
This compound is an N-substituted amino acid derivative. Its structure combines several key functional groups that dictate its physicochemical behavior: a carboxylic acid (acidic), a tertiary amine (basic), a polar cyano group, and nonpolar benzyl and isopropyl moieties.
The presence of both acidic and basic centers means the molecule is zwitterionic and amphoteric . Its net charge and, consequently, its solubility are highly dependent on the pH of the solution. This property is not a hindrance but a powerful tool that can be exploited for purification.
The quality of pharmaceutical intermediates directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1] A robust analytical system and a well-designed purification strategy are not merely procedural steps but are critical for mitigating risks such as the carryover of impurities into the final drug product.[2]
This guide outlines a multi-tiered purification strategy, starting with scalable bulk methods and progressing to high-purity polishing techniques.
Pre-Purification Analysis: Know Your Impurities
Before selecting a purification method, it is crucial to understand the potential impurity profile, which is typically derived from the synthetic route. A common synthesis might involve the reaction of 2-cyanobenzylamine with a suitable isopropyl-containing reagent and a glycine equivalent.
Table 1: Potential Impurities and Their Characteristics
| Impurity Type | Example Structure/Compound | Key Property | Recommended Removal Strategy |
| Unreacted Starting Materials | 2-cyanobenzylamine, Isopropylamine, Ethyl bromoacetate | Basic or Neutral | pH-mediated extraction, Chromatography |
| Inorganic Salts | Sodium bromide, Sodium carbonate | Highly polar, water-soluble | Aqueous wash, Recrystallization |
| Side-Reaction Products | Bis-alkylated products | More nonpolar, less basic | Recrystallization, Chromatography |
| Degradation Products | (2-Carbamoyl-benzyl)...acetic acid (hydrolyzed nitrile) | More polar, different pKa | Chromatography, Recrystallization |
Analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and tracking these impurities throughout the purification process.[2][3]
Primary Purification: Recrystallization
For solid crude products, recrystallization is the most efficient, cost-effective, and scalable method for significantly enhancing purity.[4][5] The principle relies on the differential solubility of the target compound versus its impurities in a chosen solvent system at varying temperatures.
Causality of Solvent Selection
The ideal solvent should fully dissolve the compound and any impurities at an elevated temperature but allow only the desired compound to crystallize upon slow cooling, leaving impurities behind in the "mother liquor."[6] Given the zwitterionic character of this compound, polar protic solvents and aqueous mixtures are excellent starting points.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Ethanol/Water | Ethanol solubilizes the organic backbone, while water interacts with the polar amino acid moiety. The ratio can be fine-tuned for optimal solubility differential. |
| Isopropanol | A good single-solvent option that balances polarity and non-polarity. |
| Acetonitrile | Its high polarity can dissolve the compound when hot. |
| Ethyl Acetate/Heptane | A mixed-solvent system for less polar impurities. The compound is dissolved in minimal hot ethyl acetate, and heptane is added as an anti-solvent to induce crystallization. |
Protocol 3.1: Recrystallization Workflow
-
Solvent Screening: In parallel small-scale tests, determine the best solvent system from Table 2.
-
Dissolution: Place the crude solid (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating to a gentle boil until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.[6][7]
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are observed, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the solvent's boiling point until a constant weight is achieved.
-
Analysis: Confirm purity using HPLC and measure the melting point. A sharp melting point is indicative of high purity.[8]
Visualization: Recrystallization Process Flow
Caption: Workflow for purification by recrystallization.
Alternative Purification: pH-Mediated Extraction
If the crude product is an oil or if recrystallization proves ineffective, an acid-base extraction is a powerful alternative. This technique manipulates the compound's solubility in aqueous versus organic layers by adjusting the pH.[9]
Scientific Principle: The Isoelectric Point
Every amino acid has an isoelectric point (pI)—the pH at which the molecule has a net charge of zero. At the pI, the zwitterion is least soluble in water, providing an excellent opportunity for selective precipitation.
-
At low pH (e.g., pH < 2): The amine is protonated (-N⁺H-), and the carboxylic acid is neutral (-COOH). The molecule is a cation and is water-soluble.
-
At high pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO⁻), and the amine is neutral. The molecule is an anion and is water-soluble.
-
At the pI: The molecule exists as a zwitterion (-N⁺H- and -COO⁻). Intermolecular attractions are maximized, and water solubility is at a minimum.
Protocol 4.1: Extractive Purification and Precipitation
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The target compound will become protonated and move into the aqueous (bottom) layer. Most neutral and acidic organic impurities will remain in the organic layer.
-
Phase Separation: Separate the aqueous layer containing the protonated product. Discard the organic layer.
-
Back-Extraction: Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining trapped impurities.
-
Precipitation at pI: Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) to the stirred aqueous layer until the pH reaches the compound's isoelectric point (this must be determined empirically, but a good starting point is pH 5-7). The pure product should precipitate as a solid.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Visualization: pH-Mediated Purification
Caption: Workflow for pH-based extractive purification.
High-Purity Polishing: Chromatographic Methods
When purity requirements exceed what can be achieved by bulk methods (e.g., >99.5% for advanced pharmaceutical development), chromatography is necessary.
Preparative Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for achieving high purity of polar to moderately nonpolar compounds.[3] It separates molecules based on their hydrophobicity.
-
Stationary Phase: A nonpolar C18 silica column is typically used.
-
Mobile Phase: A gradient of polar solvents, such as water and acetonitrile (or methanol), is used. A modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is essential to maintain a consistent low pH, ensuring the amine is protonated and the carboxylic acid is neutral, which leads to sharp, symmetrical peaks.
Protocol 5.1: General RP-HPLC Conditions
-
Column: C18, 5-10 µm particle size, appropriate dimensions for preparative scale.
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from ~10% B to ~90% B over 20-30 minutes. This must be optimized based on analytical HPLC results.
-
Loading: Dissolve the partially purified material in a small amount of the initial mobile phase composition.
-
Fraction Collection: Collect fractions corresponding to the main product peak, guided by UV detection (typically at 214 nm and 254 nm).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Lyophilization: For complete removal of water and residual acid, lyophilization (freeze-drying) is the preferred final step to yield a fluffy, pure solid.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is particularly effective for zwitterionic compounds like amino acids.[10][11]
-
Cation-Exchange: At a pH below the pI, the molecule is a cation and will bind to a strong cation-exchange resin (e.g., Dowex® 50WX). Elution is achieved by increasing the pH (e.g., with a dilute ammonia solution) or by increasing the salt concentration. This is effective for removing neutral or anionic impurities.
-
Anion-Exchange: At a pH above the pI, the molecule is an anion and will bind to an anion-exchange resin (e.g., Dowex® 1x8). Elution is achieved by decreasing the pH (e.g., with a dilute acetic acid solution). This is effective for removing neutral or cationic impurities.
The choice between cation and anion exchange depends on the pKa values of the impurities relative to the product.
Purity Verification: A Mandatory Step
Purification is an iterative process guided by robust analytical chemistry. Each step must be validated to ensure the desired purity has been achieved.
Table 3: Recommended Analytical Techniques for Quality Control
| Technique | Purpose | Typical Conditions |
| U/HPLC | Purity Assessment & Quantification: Considered the gold standard for determining the percentage purity of the main component and impurities.[1][3] | C18 column, Water/Acetonitrile with 0.1% FA or TFA, UV detection. |
| LC-MS | Impurity Identification: Provides mass-to-charge ratio data to help identify the structures of unknown impurities.[2] | Conditions similar to HPLC, coupled to a mass spectrometer. |
| ¹H and ¹³C NMR | Structural Confirmation: Confirms the chemical structure of the purified compound and can detect impurities with distinct NMR signals.[1] | DMSO-d₆ or D₂O as solvent. |
| Melting Point | Purity Indication: A narrow and sharp melting range indicates high purity.[8] | Calibrated melting point apparatus. |
| Karl Fischer Titration | Water Content: Quantifies the amount of residual water in the final product. | Volumetric or coulometric titration. |
Conclusion
The purification of this compound is systematically approached by leveraging its inherent physicochemical properties. A recommended workflow begins with a bulk purification step, preferably recrystallization from a suitable polar protic solvent mixture like ethanol/water. If the crude material is not a solid, pH-mediated extraction and precipitation at the isoelectric point offers an excellent alternative. For applications demanding the highest level of purity, these bulk methods should be followed by polishing with preparative reverse-phase HPLC . Throughout the process, purity must be diligently monitored by analytical HPLC to validate the effectiveness of each step and ensure the final product meets the stringent quality standards required in drug development.
References
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Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC . (2008). Protein & Cell. Available at: [Link]
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Comparative analysis of amino acids and amino-acid derivatives in protein crystallization . (2010). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]
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Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PubMed . (2008). PubMed. Available at: [Link]
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How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech . (2024). Novasol Biotech. Available at: [Link]
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Selective separation of zwitterionic phospholipid homologues with functional ionic liquids as extractants - RSC Publishing . (n.d.). RSC Publishing. Available at: [Link]
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How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate . (2014). ResearchGate. Available at: [Link]
- US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.). Google Patents.
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Analytical Method Development for Intermediate Purity & Impurities . (2026). PharmaCompass. Available at: [Link]
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Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs - PubMed . (2012). PubMed. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci . (2024). alwsci. Available at: [Link]
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Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Moravek, Inc.. Available at: [Link]
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Recrystallization . (n.d.). Homi Bhabha Centre for Science Education. Available at: [Link]
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Anion-exchange chromatography of mixed cyano complexes: separation and determination of dicyanoaurate(I) - Analyst (RSC Publishing) . (n.d.). RSC Publishing. Available at: [Link]
-
Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry - PMC . (2020). National Center for Biotechnology Information. Available at: [Link]
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C-phycocyanin purification: Multiple processes for different applications - ResearchGate . (n.d.). ResearchGate. Available at: [Link]
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Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from . (2021). ResearchGate. Available at: [Link]
-
Recrystallization and Crystallization . (n.d.). University of Rochester. Available at: [Link]
-
Recrystallization of Benzoic Acid . (n.d.). University of Missouri–St. Louis. Available at: [Link]
- US4956471A - Process for isolating and purifying amino acids - Google Patents. (n.d.). Google Patents.
- US10975031B2 - Method for purifying aromatic amino acids - Google Patents. (n.d.). Google Patents.
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Mastering the Solid Form: Application Notes and Protocols for the Crystallization of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Introduction: The Critical Role of Crystallization in Drug Development
In the journey of a molecule from a promising candidate to a viable Active Pharmaceutical Ingredient (API), the ability to control its solid-state properties is paramount. For a compound such as [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid, a molecule with multiple functional groups that can participate in various intermolecular interactions, achieving a stable, pure, and consistent crystalline form is a critical determinant of its ultimate success. Crystallization is not merely a purification step; it is a sophisticated technique to define the physical and chemical characteristics of an API, which in turn influence its stability, solubility, bioavailability, and manufacturability.[1][2][3]
The presence of a carboxylic acid, a tertiary amine, a cyano group, and a benzyl ring in the structure of this compound suggests a propensity for forming various crystalline structures, including polymorphs, solvates, or hydrates.[4] Each of these forms can exhibit distinct physicochemical properties.[1][4] Therefore, a systematic approach to developing and understanding the crystallization process is not just beneficial but essential for robust drug development.
This comprehensive guide provides detailed application notes and protocols for the crystallization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.
Part 1: Foundational Principles and Solvent Selection
The choice of solvent is arguably the most critical factor in a successful crystallization process.[5][6] An ideal solvent should exhibit a significant difference in solubility for the compound of interest at elevated and ambient temperatures. For this compound, a molecule with both polar (carboxylic acid, cyano group) and non-polar (benzyl ring, isopropyl group) moieties, a range of solvents and solvent mixtures should be screened.
Understanding Solubility Behavior
A preliminary solubility screen is the first and most crucial step. This involves testing the solubility of a small amount of this compound in a variety of solvents at room temperature and at an elevated temperature (e.g., the boiling point of the solvent).
Table 1: Hypothetical Solubility Screening Data for this compound
| Solvent | Polarity Index | Boiling Point (°C)[5] | Solubility at 25°C | Solubility at Boiling Point | Suitability for Cooling Crystallization |
| Water | 10.2 | 100 | Sparingly Soluble | Soluble | Potentially Good |
| Ethanol | 5.2 | 78 | Soluble | Very Soluble | Good |
| Isopropanol | 4.3 | 82 | Soluble | Very Soluble | Good |
| Acetone | 5.1 | 56 | Very Soluble | Very Soluble | Poor |
| Ethyl Acetate | 4.4 | 77 | Soluble | Very Soluble | Good |
| Toluene | 2.4 | 111 | Sparingly Soluble | Soluble | Potentially Good |
| Heptane | 0.1 | 98 | Insoluble | Sparingly Soluble | Poor (Potential Anti-solvent) |
| Dichloromethane | 3.1 | 40 | Very Soluble | Very Soluble | Poor |
Note: This data is illustrative. Actual solubility must be determined experimentally.
Rationale for Solvent Selection
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): The carboxylic acid and amino groups can form hydrogen bonds with these solvents, potentially leading to good solubility at higher temperatures.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can interact with the polar functionalities of the molecule. Ethyl acetate often provides a good balance of solubility for moderately polar compounds.
-
Non-Polar Solvents (e.g., Toluene, Heptane): The benzyl and isopropyl groups will have favorable interactions with these solvents. Heptane is often used as an anti-solvent due to the low solubility of polar compounds within it.[7]
Part 2: Crystallization Protocols
Based on the principles of solubility, several crystallization techniques can be employed. Each method offers unique advantages for controlling crystal nucleation and growth.[2]
Cooling Crystallization
This is the most common technique and is suitable for compounds that show a significant increase in solubility with temperature.[1][]
Protocol 2.1.1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a clean flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known mass of this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial for obtaining high-purity crystals.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.[6] For even greater yield, the flask can subsequently be placed in an ice bath or a refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature that will not cause decomposition or desolvation.
Causality Behind Choices:
-
Minimum amount of hot solvent: This ensures that the solution is saturated or near-saturated at the higher temperature, maximizing the yield upon cooling.
-
Slow cooling: This provides sufficient time for the molecules to orient themselves into a well-ordered crystal lattice, leading to higher purity and better crystal morphology. Rapid cooling can lead to the formation of smaller, less pure crystals.[6]
Diagram 2.1.1: Workflow for Cooling Crystallization
Caption: A step-by-step workflow for the cooling crystallization technique.
Anti-Solvent Crystallization
This method is particularly useful when a suitable single solvent for cooling crystallization cannot be found. It involves the addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a good solvent.[1][7]
Protocol 2.2.1: Anti-Solvent Crystallization (e.g., Ethanol/Heptane System)
-
Dissolution: Dissolve the this compound in a minimal amount of a good solvent (e.g., ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., heptane) dropwise to the stirred solution until the solution becomes slightly turbid. The turbidity indicates the onset of nucleation.
-
Inducing Crystallization: If crystals do not form immediately, you can add a seed crystal or gently scratch the inside of the flask with a glass rod to provide a surface for nucleation.
-
Equilibration: Allow the mixture to stand at room temperature to allow for complete crystallization.
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from Protocol 2.1.1, using the solvent/anti-solvent mixture for washing.
Causality Behind Choices:
-
Slow addition of anti-solvent: This allows for controlled supersaturation, which is the driving force for crystallization, and helps to avoid the "oiling out" of the compound.[9][10] Rapid addition can lead to amorphous precipitation.
-
Inducing turbidity: This is a visual cue that the solution has reached a state of supersaturation where nucleation can begin.
Diagram 2.2.1: Workflow for Anti-Solvent Crystallization
Caption: A sequential workflow for the anti-solvent crystallization method.
Vapor Diffusion
Vapor diffusion is a gentle and effective method for growing high-quality single crystals, often used when only small amounts of material are available.[11][12]
Protocol 2.3.1: Vapor Diffusion (Hanging Drop Method)
-
Prepare Reservoir: In the well of a vapor diffusion plate, place a reservoir of a volatile anti-solvent (e.g., heptane).
-
Prepare Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of this compound in a less volatile good solvent (e.g., ethanol).
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
Incubation: Allow the sealed plate to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the drop, gradually inducing crystallization.[13]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove the coverslip and harvest the crystals.
Causality Behind Choices:
-
Slow diffusion: The gradual increase in the concentration of the anti-solvent in the drop leads to a very slow increase in supersaturation, which is ideal for the growth of large, well-ordered single crystals.[14]
-
Constant temperature: Temperature fluctuations can affect the rate of vapor diffusion and the solubility of the compound, potentially disrupting crystal growth.[13]
Diagram 2.3.1: Hanging Drop Vapor Diffusion Setup
Caption: A schematic of the hanging drop vapor diffusion technique.
Part 3: Characterization of Crystalline Forms
Once crystals are obtained, it is crucial to characterize their solid form. This is essential for identifying the crystalline structure and detecting any polymorphism.[1][4]
Table 2: Key Techniques for Crystal Characterization
| Technique | Information Obtained | Reference |
| X-Ray Powder Diffraction (XRPD) | The "fingerprint" of a crystalline solid, used to identify the crystal lattice and distinguish between polymorphs. | [2][15] |
| Single-Crystal X-Ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, confirming the molecular structure. | [2] |
| Differential Scanning Calorimetry (DSC) | Measures thermal events such as melting point, which can differ between polymorphs. | [4] |
| Thermogravimetric Analysis (TGA) | Determines the presence of bound solvent or water (solvates/hydrates). | |
| Microscopy (e.g., Polarized Light Microscopy) | Visual examination of crystal morphology (shape and size). |
Part 4: Troubleshooting Common Crystallization Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound is coming out of solution above its melting point or as a supersaturated liquid. | Use a more dilute solution, cool more slowly, or try a different solvent system.[16] |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Concentrate the solution, cool to a lower temperature, add a seed crystal, or scratch the flask. |
| Poor Crystal Quality (e.g., needles, small particles) | Rapid nucleation and/or crystal growth. | Slow down the crystallization process (slower cooling, slower anti-solvent addition). |
| Amorphous Precipitate | Very rapid change in conditions leading to disordered solid formation. | Use a less polar anti-solvent or add it more slowly. Ensure adequate mixing. |
Conclusion
The crystallization of this compound is a multifaceted process that requires a systematic and well-understood approach. By carefully selecting solvents and employing controlled crystallization techniques such as cooling, anti-solvent addition, and vapor diffusion, it is possible to obtain a pure and stable crystalline form of this API. Thorough characterization of the resulting crystals is a non-negotiable step to ensure the consistency and quality required for pharmaceutical development. The protocols and insights provided in this guide serve as a robust starting point for researchers to master the solid form of this promising molecule.
References
- Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
- Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT. (2025, April 10).
- Antisolvent Crystallization.
- Guide for crystallization.
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
- Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. (2025, March 24).
- Flow Crystallization | Solubility Control - Vapourtec Ltd. (2024, May 17).
- Crystallization of APIs: Methods and Challenges - BOC Sciences.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Solvent Selection for Crystallization | PDF | Solution | Solubility - Scribd.
- Crystallization by Antisolvent Addition and Cooling - SciSpace.
- Using AntiSolvent for Crystallization - Mettler Toledo.
- How to use the Vapor Diffusion set up of the CrystalBreeder - YouTube. (2024, July 31).
- (PDF) Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects - ResearchGate.
- Prediction of solvents suitable for crystallization of small organic molecules - PubMed. (2005, October 15).
- (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16).
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. (2023, April 9).
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Optimal storage conditions for [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Application Note: Optimal Storage & Handling Protocol for [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Executive Summary
This compound is a functionalized N,N-disubstituted glycine derivative characterized by three reactive motifs: a tertiary amine, a nitrile (cyano) group, and a carboxylic acid. While generally stable as a solid, the compound exhibits specific vulnerabilities to oxidative degradation (N-oxide formation) and moisture-induced hydrolysis.
Core Recommendation: For long-term stability (>6 months), store as a solid at -20°C , under an inert atmosphere (Argon/Nitrogen), and strictly desiccated. Avoid storing in aqueous solution for periods exceeding 24 hours.
Chemical Stability Profile & Rationale
To design an effective storage protocol, we must first understand the degradation pathways inherent to the molecule's functional groups.
| Functional Group | Vulnerability | Mechanism of Degradation | Mitigation Strategy |
| Tertiary Amine | Oxidation | Susceptible to atmospheric oxygen, leading to N-oxide formation. This is accelerated by light and trace metals. | Store under inert gas (Argon/N₂). Protect from light.[1] |
| Nitrile (Cyano) | Hydrolysis | Can hydrolyze to an amide and subsequently to a carboxylic acid in the presence of moisture and extreme pH.[2] | Strictly desiccate. Avoid strong acidic/basic environments during storage. |
| Carboxylic Acid | Hygroscopicity | Prone to absorbing atmospheric moisture, which can catalyze other degradation pathways or lead to caking. | Use tight-sealing vials with Parafilm®. Store with desiccant packs. |
| Benzyl Group | Photo-oxidation | Benzylic positions can be sensitive to radical oxidation under UV light. | Store in amber glass vials. |
Detailed Storage Protocol
Receiving & Initial QC
Upon receipt of the compound, immediate triage is required to establish a baseline for stability.
-
Visual Inspection: Confirm the physical state. The compound should typically appear as a white to off-white solid. Any yellowing suggests potential amine oxidation.
-
Equilibration: Allow the sealed shipping container to reach room temperature before opening. This prevents condensation from forming on the cold solid, which is critical for preventing nitrile hydrolysis.
-
Aliquot Strategy: Do not store the bulk material in a single container if you plan multiple experiments. Repeated freeze-thaw cycles introduce moisture.
-
Action: Divide the bulk solid into single-use aliquots (e.g., 1 mg, 5 mg, or 10 mg) inside a glove box or a dry, inert environment.
-
Long-Term Storage Conditions (Solid State)
-
Temperature: -20°C is the gold standard. For storage >2 years, -80°C is preferred but not strictly necessary if desiccation is maintained.
-
Container: Amber glass vials (borosilicate) with Teflon-lined screw caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen.
-
Atmosphere: Flush the headspace of each vial with dry Argon or Nitrogen gas before sealing.
-
Sealing: Wrap the cap junction with Parafilm® M to ensure a hermetic seal.
Solubilization & Solution Storage
-
Solvent Choice:
-
Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These aprotic solvents minimize hydrolysis risks.
-
Alternative: Ethanol (anhydrous).
-
Avoid: Water or aqueous buffers for stock solutions. The carboxylic acid moiety can alter pH, and the nitrile is susceptible to slow hydrolysis in water.
-
-
Stock Solution Stability:
-
Store DMSO stocks at -20°C or -80°C.
-
Use within 1 month.
-
Note: DMSO freezes at 19°C. Ensure the solution is fully thawed and vortexed before use, as concentration gradients can occur during freezing.
-
Experimental Workflow Visualization
The following diagram outlines the critical decision paths for handling this compound to maximize shelf-life.
Figure 1: Decision matrix for the receipt, storage, and solubilization of this compound.
Quality Control & Troubleshooting
If degradation is suspected, verify purity using the following parameters:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Expected Mass: Calculate the exact mass based on the formula
(MW 232.28 g/mol ). -
Impurity Flag (+16 Da): A peak at M+16 suggests N-oxide formation (oxidation of the tertiary amine).
-
Impurity Flag (+18 Da): A peak at M+18 suggests Nitrile Hydrolysis (conversion of -CN to -CONH₂).
-
-
NMR (Nuclear Magnetic Resonance):
-
Check the integrity of the benzylic protons (singlet around
3.5-4.5 ppm) and the isopropyl group (septet/doublet). Disappearance or shifting of these peaks indicates core degradation.
-
References
- Chemical Stability of Amino Acid Derivatives
- Nitrile Hydrolysis Mechanisms: Brown, B. R. (1992). The Organic Chemistry of Aliphatic Nitrogen Compounds. Oxford University Press. (General reference for nitrile/amine stability).
- General Storage of Hygroscopic Reagents
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Using [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid as a chemical intermediate
An In-Depth Guide to the Utilization of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid as a Versatile Chemical Intermediate
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of N-Substituted Glycine Derivatives
In the landscape of modern drug discovery and materials science, the quest for molecular diversity and functional precision is paramount. N-substituted glycine derivatives, often referred to as peptoids, have emerged as a highly valuable class of synthetic, non-natural peptide mimics.[1] Their modular design allows for the incorporation of a vast array of structural elements, offering significant advantages in ease of synthesis, chemical diversity, and resistance to proteolytic degradation.[2] This guide focuses on a specific, yet broadly applicable member of this family: this compound. We will explore its synthesis, properties, and, most importantly, its strategic application as a chemical intermediate in the synthesis of more complex molecular architectures. This document is intended for researchers and professionals in drug development and chemical synthesis, providing both foundational knowledge and actionable protocols.
Section 1: Core Characteristics and Synthesis
This compound is a bifunctional molecule, possessing a reactive carboxylic acid moiety and a versatile 2-cyanobenzyl group. This unique combination of functional groups makes it a valuable building block for a variety of synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These values are essential for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | N/A |
| Molecular Weight | 232.28 g/mol | N/A |
| IUPAC Name | 2-((2-cyanobenzyl)(isopropyl)amino)acetic acid | N/A |
| Appearance | Typically a solid at room temperature | General knowledge |
| Solubility | Soluble in many organic solvents | General knowledge |
General Synthesis Pathway
The synthesis of N-substituted glycine derivatives can be achieved through various methods. A common and environmentally conscious approach involves the nucleophilic substitution of a haloacetic acid with a primary or secondary amine.[3][4] This "green synthesis" method often utilizes water as a solvent, minimizing the use of hazardous organic solvents.[4]
The synthesis of this compound follows this general principle, starting from 2-cyanobenzylamine and isopropylamine to first generate the secondary amine, followed by reaction with a haloacetic acid. A more direct, one-pot synthesis is also feasible. Below is a diagram illustrating the conceptual workflow for a common synthetic route.
Caption: Conceptual workflow for the synthesis of the target intermediate.
Section 2: Applications as a Chemical Intermediate
The true value of this compound lies in its potential as a scaffold for generating a diverse range of more complex molecules. The presence of the carboxylic acid and the 2-cyanobenzyl group opens up multiple avenues for synthetic transformations.
Building Block for Peptoids and Peptidomimetics
As an N-substituted glycine, this molecule is a prime candidate for incorporation into peptoid oligomers. Peptoids are of significant interest in drug discovery due to their proteolytic stability and potential to mimic the secondary structures of peptides.[1][2] The this compound monomer can be readily used in solid-phase synthesis protocols, where the carboxylic acid is activated and coupled to the free amine of a growing peptoid chain.
Precursor for Heterocyclic Scaffolds
The 2-cyanobenzyl group is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The cyano group can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid, which can then participate in intramolecular cyclization reactions. This makes the title compound a valuable starting material for generating novel heterocyclic libraries for screening in drug discovery programs.
Role in Prodrug Development
Amino acids and their derivatives are frequently used as promoieties in the design of prodrugs to enhance properties such as solubility, permeability, and targeted delivery.[5][] The carboxylic acid functionality of this compound can be esterified with a parent drug molecule containing a hydroxyl group. This ester linkage can be designed to be cleaved in vivo by esterases, releasing the active drug. This strategy can improve the pharmacokinetic profile of a drug, leading to enhanced therapeutic efficacy.[7]
The following diagram illustrates the divergent synthetic potential of this intermediate.
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Reductive amination procedures involving 2-cyanobenzaldehyde and isopropylamine
Executive Summary
This guide details the reductive amination of 2-cyanobenzaldehyde with isopropylamine to synthesize N-isopropyl-2-cyanobenzylamine . While reductive amination is a standard transformation, the presence of the ortho-cyano group introduces specific steric and electronic challenges, including the risk of intramolecular cyclization to form isoindolinones.
This document presents two validated protocols:
-
Method A (Preferred): One-pot reductive amination using Sodium Triacetoxyborohydride (STAB).[1]
-
Method B (Alternative): Two-step stepwise reduction using Sodium Borohydride (NaBH
).
Mechanistic Insight & Critical Process Parameters
The "Ortho" Challenge
The 2-cyano group exerts a strong electron-withdrawing effect, increasing the electrophilicity of the aldehyde carbonyl. While this accelerates imine formation, it also increases the susceptibility of the intermediate to hydration or intramolecular nucleophilic attack.
Critical Risk: Under high thermal stress or strong basic conditions, the intermediate imine can undergo intramolecular cyclization to form 1-isopropyl-3-iminoisoindoline or hydrolyzed isoindolinone derivatives, rather than the desired secondary amine.
Reaction Pathway Visualization
The following diagram illustrates the primary reaction pathway versus the competing cyclization risk.
Figure 1: Reaction pathway showing the critical divergence between reductive amination and potential isoindolinone formation.
Reagent Selection Guide
| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Borohydride (NaBH |
| Protocol Type | One-Pot (Direct) | Two-Step (Indirect) |
| Selectivity | High. Reduces imine preferentially over aldehyde.[1] | Low. Reduces aldehyde rapidly; requires imine pre-formation. |
| Solvent System | DCE, DCM, or THF (Aprotic). | Methanol or Ethanol (Protic). |
| Acid Catalyst | Acetic Acid (AcOH) often required.[2] | Not typically used in Step 1. |
| Throughput | Faster (Simultaneous formation/reduction). | Slower (Requires complete imine formation first).[3] |
| Safety | No toxic cyanide byproducts (unlike NaCNBH | Generates H |
Experimental Protocols
Method A: One-Pot Procedure (STAB)
Recommended for high-throughput screening and minimizing solvent handling.
Reagents:
-
2-Cyanobenzaldehyde (1.0 equiv)
-
Isopropylamine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanobenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).
-
Amine Addition: Add isopropylamine (1.2 equiv) followed by acetic acid (1.0 equiv).
-
Note: The acid catalyzes the formation of the iminium ion, which is the active species reduced by STAB.[4]
-
-
Mixing: Stir the mixture at Room Temperature (20–25 °C) for 30 minutes under nitrogen atmosphere.
-
Reduction: Add STAB (1.4 equiv) portion-wise over 10–15 minutes.
-
Caution: Mild gas evolution may occur. Do not seal the vessel tightly during addition.
-
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of aldehyde (approx. 10 ppm in
H NMR) and imine intermediate.
-
-
Quench: Slowly add saturated aqueous NaHCO
solution to the reaction mixture. Stir vigorously for 15 minutes to neutralize the acid and break down boron complexes. -
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Workup: Combine organic layers, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via flash column chromatography (SiO
; Gradient: Hexanes/Ethyl Acetate).
Method B: Two-Step Procedure (NaBH )
Recommended if STAB is unavailable or if strict cost-control is required.
Reagents:
-
2-Cyanobenzaldehyde (1.0 equiv)
-
Isopropylamine (1.1 equiv)
-
Sodium Borohydride (NaBH
) (1.0 equiv) -
Solvent: Methanol (MeOH)[3]
Step-by-Step Protocol:
-
Imine Formation: Dissolve 2-cyanobenzaldehyde in anhydrous MeOH (0.5 M). Add isopropylamine (1.1 equiv).
-
Equilibrium Shift: Stir at Room Temperature for 2–4 hours.
-
Optimization: Adding activated 3Å or 4Å molecular sieves can drive the equilibrium by absorbing water, ensuring complete conversion to the imine before reduction.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reduction: Add NaBH
(1.0 equiv) portion-wise.-
Critical: NaBH
will reduce any unreacted aldehyde to the benzyl alcohol impurity. Ensure Step 2 is complete before adding reductant.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench: Carefully add water or 1M NaOH.
-
Safety: Significant H
evolution will occur.
-
-
Workup: Evaporate most of the Methanol under reduced pressure. Extract the aqueous residue with DCM or Ethyl Acetate. Dry and concentrate.
Process Control & Validation
In-Process Monitoring (TLC/LCMS)
-
Starting Material (Aldehyde): Non-polar, UV active.
-
Intermediate (Imine): Slightly more polar than aldehyde, distinct UV spectra.
-
Product (Amine): Polar, basic. Stains well with Ninhydrin or Dragendorff’s reagent.
Expected Analytical Data
To validate the synthesis of N-isopropyl-2-cyanobenzylamine, look for these characteristic signals:
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | ~2220 cm | C≡N stretch (Must remain intact; disappearance suggests reduction/hydrolysis). |
| ~3.90 ppm (s, 2H) | Benzylic -CH | |
| ~2.85 ppm (m, 1H) | Isopropyl -CH- . Septet typical of isopropyl group. | |
| ~1.10 ppm (d, 6H) | Isopropyl -CH |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Aldehyde Recovery | Incomplete imine formation. | Increase reaction time before adding reductant. Use Molecular Sieves (Method B). |
| Benzyl Alcohol Impurity | Direct reduction of aldehyde.[5][6] | Switch to Method A (STAB) . If using Method B, ensure 100% imine formation before reduction. |
| Isoindolinone Formation | Cyclization of nitrile. | Lower temperature. Avoid strong bases. Ensure pH is slightly acidic (AcOH) during reaction. |
| Tertiary Amine Formation | Over-alkylation.[7] | Ensure excess amine (1.2–1.5 equiv) relative to aldehyde. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][9] [Link]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]
-
Sato, R., et al. (1984). Novel synthesis of 3-(N-substituted amino)-1-isoindolenones from 2-cyanobenzaldehyde with amines. Chemistry Letters, 13(9), 1599-1602. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving reaction yield of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
This technical guide addresses the synthesis and yield optimization of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid (also referred to as N-(2-cyanobenzyl)-N-isopropylglycine).
This molecule presents a classic "chemoselectivity vs. sterics" conflict:
-
Steric Hindrance: The isopropyl group is bulky, making nucleophilic attacks sluggish.
-
Chemoselectivity: The nitrile (cyano) group at the ortho-position is susceptible to hydrolysis (to amide/acid) under the very conditions usually required to deprotect the carboxylic acid tail.
Subject: this compound Document ID: TS-OPT-2024-CYANO Support Level: Tier 3 (Senior Scientist / Process Chemistry)
Module 1: Strategic Route Selection
Do not blindly follow a literature procedure for a "similar" amine. The ortho-cyano group dictates your strategy.
The "Senior Scientist" Recommendation: Route A (Reductive Amination + t-Butyl Protection)
We recommend Route A over direct alkylation (Route B) for yield stability. Direct alkylation of N-isopropylglycine with 2-cyanobenzyl bromide often suffers from over-alkylation and solubility issues (zwitterion handling).
The Optimized Pathway:
-
Reductive Amination: 2-Cyanobenzaldehyde + Isopropylamine
Secondary Amine. -
N-Alkylation: Secondary Amine + tert-Butyl Bromoacetate.
-
Deprotection: TFA Cleavage (Preserves the Nitrile).
Figure 1: Recommended synthetic workflow prioritizing nitrile stability via acid-labile protection.
Module 2: Step-by-Step Optimization & Troubleshooting
Step 1: Reductive Amination (Formation of the Secondary Amine)
The Bottleneck: The isopropyl group is bulky. Imine formation is the rate-limiting step. If you add the reducing agent too early, you reduce the aldehyde to an alcohol (dead end).
Protocol Optimization:
-
Pre-formation is Mandatory: Do not do "one-pot" mixing. Stir 2-Cyanobenzaldehyde and Isopropylamine (1.1 equiv) in MeOH or DCM for 2–4 hours before adding the hydride.
-
Drying Agent: Add activated 4Å Molecular Sieves or MgSO₄ during imine formation to drive the equilibrium.
-
Reducing Agent Selection: Use Sodium Triacetoxyborohydride (STAB) . It is milder than NaBH₄ and will not reduce the nitrile or the aldehyde as aggressive as NaBH₄.
| Variable | Standard Protocol | Optimized Protocol | Reason |
| Solvent | Methanol | DCM or DCE | Aprotic solvents often favor STAB activity and prevent solvolysis. |
| Hydride | NaBH₄ | NaBH(OAc)₃ | Prevents reduction of the aldehyde/nitrile side-products. |
| Temp | 0°C | RT (20-25°C) | Steric bulk of isopropyl requires thermal energy for imine formation. |
Step 2: N-Alkylation (Attaching the Acetate Tail)
The Bottleneck: The secondary amine is now very hindered (Isopropyl + Benzyl). Reaction rates with chloroacetic acid will be glacial.
Protocol Optimization:
-
Leaving Group: Switch from Chloroacetate to Bromoacetate . Bromide is a better leaving group (
10-50x faster). -
Base: Use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃. The "Cesium Effect" improves solubility in organic solvents (ACN/DMF) and accelerates alkylation.
-
Additive: Add KI (Potassium Iodide) (10 mol%) to generate the in-situ Iodoacetate (Finkelstein condition), which is hyper-reactive.
Step 3: Deprotection (The "Nitrile Safe" Zone)
The Critical Failure Point: If you used an Ethyl/Methyl ester, you must use LiOH for saponification. However, the ortho-cyano group can hydrate to a primary amide (
The Fix: Use t-Butyl Bromoacetate in Step 2.
-
Reagent: Trifluoroacetic acid (TFA) / DCM (1:1).
-
Mechanism: Acidolysis cleavage of the t-butyl group occurs at Room Temperature.
-
Safety: The nitrile group is stable in TFA at RT. It requires heating in strong mineral acids (HCl/H₂SO₄) to hydrolyze.
Module 3: Troubleshooting Logic Tree
Use this flow when your yield is
Figure 2: Diagnostic logic for identifying yield loss mechanisms.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use 2-Cyanobenzyl bromide and (Isopropylamino)acetic acid directly? A: You can, but it is chemically messy. (Isopropylamino)acetic acid is a zwitterion. To make it nucleophilic, you must use a strong base (like NaH or 2 eq. of organic base) to free the amine. This often leads to solubility issues in the non-polar solvents needed to prevent benzyl bromide hydrolysis. Route A is superior for scale and purity.
Q2: My nitrile hydrolyzed to an amide (Mass M+18). Can I salvage it? A: No. The amide bond is extremely stable. You cannot selectively dehydrate the amide back to a nitrile in the presence of the free carboxylic acid without causing polymerization or intermolecular reactions. You must restart and ensure your hydrolysis conditions are milder (or switch to t-Butyl ester).
Q3: Why is the reductive amination stalling? A: 2-Cyanobenzaldehyde is electron-deficient, which usually helps, but the ortho-position creates steric blocking. If standard conditions fail, add Titanium(IV) Isopropoxide [Ti(OiPr)₄] (1.0 equiv) during the imine formation step. It acts as a Lewis acid and water scavenger, forcing the imine formation to completion before you add the reducing agent [1].
Q4: How do I purify the final zwitterion? A: The final product is an amino acid.
-
Do not use standard silica chromatography (it will streak).
-
Method: Dissolve crude in minimum DCM. Extract into sat. NaHCO₃ (The product goes into water as a salt; impurities stay in DCM).
-
Wash aqueous layer with Et₂O.
-
Carefully acidify aqueous layer to pH ~4-5 (Isoelectric point) with dilute HCl.
-
Extract back into EtOAc or precipitate the solid.
References
-
Reductive Amination Optimization: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
-
Nitrile Hydrolysis Mechanisms: "Hydrolysis of Nitriles." Chemistry LibreTexts, 2025.
- Cesium Effect in Alkylation: Flessner, T., et al. "The Cesium Effect: Better Yields in Alkylation Reactions." Synlett, 1999.
-
General Reductive Amination Guide: "Reductive Amination: A Practical Guide." Master Organic Chemistry.
Identifying common impurities in [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid synthesis
Technical Support Center: Synthesis of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide in-depth, scientifically-grounded advice to ensure the successful and efficient production of this important compound.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific experimental issues you may encounter during the synthesis of this compound. Each problem is analyzed to its root cause, with detailed, step-by-step protocols for resolution.
Issue 1: Incomplete Reaction and Presence of Starting Materials
Symptom: Your reaction mixture shows significant amounts of unreacted 2-cyanobenzaldehyde or isopropylamino-acetic acid upon analysis (e.g., by TLC, HPLC, or NMR).
Potential Causes & Solutions:
-
Sub-optimal pH for Imine Formation: The initial condensation of 2-cyanobenzaldehyde and isopropylamino-acetic acid to form the imine intermediate is pH-sensitive. The reaction is typically most efficient under weakly acidic conditions.
-
Explanation: The reaction requires protonation of the carbonyl oxygen to increase its electrophilicity, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Protocol: Adjust the reaction pH to a range of 4.5-6.0. This can be achieved by adding a mild acid, such as acetic acid. Monitor the pH throughout the reaction and adjust as necessary.
-
-
Ineffective Reducing Agent: The choice and handling of the reducing agent are critical for the conversion of the imine to the final product.
-
Explanation: Common reducing agents like sodium borohydride (NaBH₄) can be too reactive, leading to the reduction of the starting aldehyde before imine formation. Sodium triacetoxyborohydride (STAB) is often a better choice as it is a milder and more selective reducing agent for imines.[1][2]
-
Protocol:
-
Switch to sodium triacetoxyborohydride (STAB) as the reducing agent.
-
Ensure the STAB is fresh and has been stored under anhydrous conditions.
-
Add the STAB portion-wise to the reaction mixture to control the reaction rate and temperature.
-
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion due to inadequate time or temperature.
-
Protocol:
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC).
-
If the reaction stalls, consider increasing the temperature moderately (e.g., to 40-50 °C) and extending the reaction time.
-
-
Issue 2: Formation of an Unexpected Side-Product: The Dimeric Impurity
Symptom: You observe a significant peak in your analytical data (e.g., LC-MS) corresponding to a mass that is approximately double that of your desired product.
Potential Cause & Solution:
-
Formation of a Dimeric Byproduct: A common side reaction in reductive aminations is the reaction of the newly formed secondary amine product with another molecule of the starting aldehyde, leading to a tertiary amine impurity.[2]
-
Explanation: If the concentration of the starting aldehyde is high relative to the amine, the desired product can act as a nucleophile and compete with the starting amine.
-
Protocol:
-
Control Stoichiometry: Use a slight excess of the isopropylamino-acetic acid (e.g., 1.1-1.2 equivalents) relative to the 2-cyanobenzaldehyde.
-
Slow Addition of Aldehyde: Add the 2-cyanobenzaldehyde slowly to the reaction mixture containing the isopropylamino-acetic acid and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the formation of the dimeric impurity.
-
-
Issue 3: Difficulty in Product Isolation and Purification
Symptom: Your final product is difficult to isolate from the reaction mixture, or the purification by standard methods (e.g., crystallization, column chromatography) is yielding a low recovery.
Potential Causes & Solutions:
-
Emulsion Formation During Extraction: The amphiphilic nature of the product can lead to the formation of stable emulsions during aqueous workup.
-
Protocol:
-
Add a small amount of a brine solution (saturated aqueous NaCl) to the aqueous layer to increase its ionic strength and help break the emulsion.
-
Consider using a different extraction solvent with a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE).
-
-
-
Co-elution of Impurities During Chromatography: Impurities with similar polarity to the desired product can be challenging to separate using standard silica gel chromatography.
-
Protocol:
-
Optimize the Mobile Phase: Experiment with different solvent systems and gradients to improve the separation. Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can alter the retention characteristics of the product and impurities.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, which may offer different selectivity.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a one-pot reductive amination reaction.[1] This involves the reaction of 2-cyanobenzaldehyde with isopropylamino-acetic acid to form an intermediate imine, which is then reduced in situ to the desired N-substituted amino acid.
Q2: Which reducing agent is most suitable for this synthesis?
A2: Sodium triacetoxyborohydride (STAB) is highly recommended. It is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes.[1][2] Other reducing agents like sodium borohydride can also be used, but may lead to more side products due to the premature reduction of the starting aldehyde.[3]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The key parameters to control are:
-
pH: Maintain a weakly acidic pH (4.5-6.0) to facilitate imine formation.
-
Stoichiometry: Use a slight excess of the amine component to minimize the formation of dimeric impurities.
-
Temperature: The reaction is typically carried out at room temperature, but gentle heating may be required to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the consumption of the starting materials and the formation of the product over time.
Q5: What are the expected impurities in the final product?
A5: Besides unreacted starting materials, common impurities include:
-
The dimeric impurity: Formed by the reaction of the product with another molecule of the aldehyde.
-
Over-reduction products: If a strong reducing agent is used, the cyano group could potentially be reduced.
-
Residual solvents: From the reaction and purification steps.[4]
Q6: What analytical techniques are recommended for characterizing the final product and its impurities?
A6: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.[4][5]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.[4]
Visualizing the Synthesis and Troubleshooting
To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the core reaction pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
- How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Reductive amination - Wikipedia.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry - Reddit.
- Specific solvent issues with Reductive Amination/Alkylation - Wordpress.
- Application Note – Reductive Amination - Sigma-Aldrich.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC.
Sources
Technical Support Center: Minimizing Degradation of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Welcome to the technical support guide for [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability and integrity of this compound during storage. Here, we address common challenges and questions through a troubleshooting-focused, question-and-answer format, grounded in established scientific principles and regulatory standards.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We've observed a gradual loss of purity in our stored batches of this compound. What are the likely degradation pathways?
A1: Based on the structure of this compound, which contains a nitrile (cyano) group, a secondary amine, and a carboxylic acid, the primary degradation pathways to consider are hydrolysis and oxidation.
-
Hydrolysis of the Nitrile Group: The cyano group (-C≡N) is susceptible to hydrolysis, particularly under acidic or basic conditions, which can convert it first to an amide and then to a carboxylic acid.[1][2][3] This reaction is often accelerated by the presence of moisture and heat.[1][4] The presence of trace acidic or basic impurities in your sample or storage environment can catalyze this degradation.
-
Oxidation of the Secondary Amine: The isopropyl-amino group is a secondary amine, which can be susceptible to oxidation.[5][6] This can lead to the formation of various oxidation products, including nitrones.[7][8] The presence of oxygen, trace metal ions, or exposure to light can promote oxidative degradation.[5][6]
Q2: What are the optimal storage conditions to minimize the degradation of this compound?
A2: To minimize both hydrolytic and oxidative degradation, stringent control of the storage environment is crucial. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[9] | Low temperatures significantly slow down the rates of most chemical reactions, including hydrolysis and oxidation.[10] For short-term storage, 2-8°C may be acceptable, but validation is required. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen). | Replacing air with an inert gas minimizes the risk of oxidative degradation of the secondary amine.[11] |
| Moisture | Store in a desiccated environment. | Minimizing exposure to moisture is critical to prevent the hydrolysis of the nitrile group.[12] Use of a desiccator or storage in a dry box is highly recommended. |
| Light | Protect from light by using amber vials or storing in the dark.[13] | Exposure to UV and visible light can provide the energy to initiate and accelerate degradation reactions, particularly oxidation.[14][15] |
Q3: Can I store the compound in a solution? What solvent system is recommended?
A3: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation.[9] If temporary storage in solution is necessary, the choice of solvent is critical.
-
Recommended Solvents: Anhydrous aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferable.
-
Solvents to Avoid: Protic solvents, especially water, should be avoided due to the risk of hydrolysis. Buffers, particularly at acidic or basic pH, can also accelerate the degradation of the nitrile group.[4]
If you must use a buffered solution, it is imperative to conduct a stability study to determine the acceptable storage duration at your intended temperature. For maximum stability, peptide and amino acid solutions should be frozen and stored frozen, avoiding repeated freeze-thaw cycles which can accelerate degradation.[9]
Q4: We suspect degradation has occurred. How can we identify and quantify the degradation products?
A4: A stability-indicating analytical method is essential for identifying and quantifying degradation products.[16] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector and a mass spectrometer (MS) is the most common and effective approach.[][18]
-
Methodology: A reversed-phase HPLC method with a gradient elution will likely be required to separate the parent compound from its more polar degradation products (e.g., the carboxylic acid resulting from nitrile hydrolysis).
-
Detection:
-
UV Detector: For quantification of the parent compound and known impurities.
-
Mass Spectrometer (MS): For the identification of unknown degradation products by determining their mass-to-charge ratio.[18]
-
Developing a robust, stability-indicating method often requires performing forced degradation studies to intentionally generate degradation products.[19][20][21]
Section 2: Experimental Protocols and Methodologies
Protocol 1: Forced Degradation Study
Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[16][22]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Temperature and humidity-controlled stability chamber[26][27][28]
-
HPLC-UV-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[29]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.[29]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.[29]
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C).[28]
-
Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14][23][24]
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[29]
-
Sample Analysis: Analyze the samples using a developed HPLC-UV-MS method to separate and identify the degradation products.
Protocol 2: Routine Stability Testing
Routine stability testing is performed to establish a re-test period or shelf life for the compound under recommended storage conditions.[28][30]
Objective: To monitor the purity and degradation of this compound over time under specified storage conditions.
Materials:
-
Multiple batches of this compound
-
Appropriate primary packaging (e.g., amber glass vials with inert gas overlay)
-
ICH-compliant stability chambers
Procedure:
-
Storage Conditions: Place samples in stability chambers set to the following conditions as per ICH Q1A(R2) guidelines:[28]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[19]
-
Recommended Long-Term (for this specific compound): -20°C ± 5°C
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method for purity, impurities, and any other relevant quality attributes.
Section 3: Visualizing Degradation and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Understanding ICH Photostability Testing - Q-Lab. (n.d.).
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
- Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.).
- Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.).
- A Review on Force Degradation Studies for Drug Substances - ijarsct. (2023, February 15).
- Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. (2025, June 24).
- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. (2025, May 22).
- Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (2021, April 16).
- A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2021, September 25).
- Improved Methods for the Oxidation of Secondary Amines to Nitroxides - Taylor & Francis. (2006, December 06).
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.).
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.).
- Influence of storage conditions on normal plasma amino-acid concentrations - PubMed. (n.d.).
- Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences. (n.d.).
- Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13).
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. (n.d.).
- Oxidation of Secondary and Primary Amines. (n.d.).
- How long can one store amino acids at room temperature? - Quora. (2012, January 19).
- Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase | Request PDF - ResearchGate. (2025, August 07).
- Stability of Solutions of Essential Amino Acids - Oxford Academic. (n.d.).
- Active Ingredient Analysis: Methods And Applications in Product Quality Control - alwsci. (2024, October 16).
- Stability tests according to ICH Q1A (R2) - Memmert.com. (2012, October 12).
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 01).
- How to Investigate Temperature and Humidity Excursions of Stability Chambers | American Pharmaceutical Review. (2021, June 23).
- Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. (n.d.).
- Towards global stability protocols: a decade of lost opportunities. (2013, April 18).
- Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. (2022, October 28).
- Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11).
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Influence of storage conditions on normal plasma amino-acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. pangoo.biz [pangoo.biz]
- 13. academic.oup.com [academic.oup.com]
- 14. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 15. certified-laboratories.com [certified-laboratories.com]
- 16. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 18. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
- 19. onyxipca.com [onyxipca.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 24. ema.europa.eu [ema.europa.eu]
- 25. caronscientific.com [caronscientific.com]
- 26. memmert.com [memmert.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. ema.europa.eu [ema.europa.eu]
- 29. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 30. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction & Purification of[(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Welcome to the Technical Support Center for the isolation and purification of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid . As a synthetic intermediate or active pharmaceutical building block, this compound presents unique downstream processing challenges due to its zwitterionic nature.
This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize extraction yields.
Chemical Profiling & Mechanism of Action
To design a successful extraction protocol, we must first analyze the analyte's functional groups and acid-base chemistry:
-
Carboxylic Acid (-COOH): Estimated
. -
Tertiary Amine (-N-): Estimated
(lowered slightly by the electron-withdrawing 2-cyano-benzyl group). -
Isoelectric Point (pI): Calculated as
.
At physiological pH, the molecule exists as a zwitterion (possessing both a protonated amine and a deprotonated carboxylate). Because zwitterions are highly polar, they resist partitioning into organic solvents and exhibit poor retention on standard reversed-phase chromatography columns[1]. Successful extraction requires manipulating the pH to either neutralize the net charge (for Liquid-Liquid Extraction) or exploit the localized charges (for Solid-Phase Extraction).
Troubleshooting FAQs
Q: Why am I getting poor recovery in Liquid-Liquid Extraction (LLE) using standard acidic or basic conditions?
A: This is a direct result of the molecule's ionization states. If you acidify the aqueous phase (pH < 2), the amine becomes protonated (net charge +1). If you basify the phase (pH > 10), the carboxylic acid becomes deprotonated (net charge -1). In both states, the molecule is highly water-soluble[2]. To achieve successful LLE, you must adjust the pH precisely to the molecule's isoelectric point (pI
Q: My LLE at the isoelectric point is forming a persistent emulsion. How do I break it? A: Zwitterionic amino acid derivatives often act as surfactants, accumulating at the aqueous-organic interface and stabilizing emulsions[4]. To resolve this, apply a "salting-out" technique. Saturate the aqueous phase with a chaotropic salt (e.g., NaCl). This increases the ionic strength of the aqueous layer, decreasing the thermodynamic activity of water and forcing the zwitterion into the organic phase, which rapidly breaks the emulsion[4].
Q: Standard C18 Solid-Phase Extraction (SPE) is failing to retain the compound. What is the alternative? A: Standard C18 sorbents rely exclusively on hydrophobic interactions, which are insufficient for retaining highly polar, charged molecules[1]. You must switch to a Mixed-Mode Cation Exchange (MCX) SPE cartridge. MCX sorbents combine a reversed-phase backbone with strong cation-exchange sulfonic acid groups[5]. By loading the sample at a low pH, you protonate the amine, allowing it to bind ionically to the sorbent. This dual-retention mechanism is self-validating: if the compound is retained, you can aggressively wash away neutral impurities with 100% organic solvents without risking analyte loss[6].
Data Presentation: pH Optimization Matrix
The following table summarizes the causal relationship between pH, the dominant molecular species, and the optimal extraction strategy.
| Aqueous pH | Dominant Species | Net Charge | Solubility Profile | Recommended Extraction Strategy |
| pH < 2.5 | Cationic ( | +1 | Highly Aqueous | MCX SPE (Binds to sulfonic acid groups) |
| pH 5.0 - 5.5 | Zwitterionic ( | 0 | Amphiphilic | Isoelectric LLE (Extract with EtOAc) |
| pH > 8.5 | Anionic ( | -1 | Highly Aqueous | MAX SPE (Binds to quaternary amine groups) |
Experimental Protocols
Protocol A: Isoelectric Liquid-Liquid Extraction (LLE)
Use this protocol when processing large-volume synthetic batches.
-
pH Adjustment: Dilute the reaction mixture with deionized water. Using a calibrated pH meter, carefully adjust the aqueous phase to pH 5.25 using 1M HCl or 1M NaOH.
-
Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (approx. 300 g/L). Stir until fully dissolved.
-
Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or a 9:1 Dichloromethane/Isopropanol mixture. Vigorously shake the separatory funnel for 2 minutes.
-
Phase Separation: Allow the layers to separate for 15 minutes. The organic layer will contain the target compound. Repeat the extraction twice more and combine the organic layers.
-
Desiccation: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Workflow
Use this protocol for high-purity isolation from complex biological matrices or crude reaction mixtures.
-
Conditioning: Pass 3 mL of 100% Methanol (MeOH) through the MCX cartridge, followed by 3 mL of 2% Formic Acid in water. Do not let the sorbent dry.
-
Sample Loading: Adjust the sample pH to < 2.5 using Formic Acid. Load the sample onto the cartridge at a flow rate of 1 mL/min. (Causality: The protonated amine binds ionically to the sorbent).
-
Aqueous Wash: Pass 3 mL of 2% Formic Acid in water to remove hydrophilic and acidic interferences.
-
Organic Wash: Pass 3 mL of 100% MeOH. (Causality: The strong ionic bond allows this aggressive wash to remove hydrophobic/neutral impurities without eluting the target).
-
Elution: Elute the target compound using 3 mL of 5%
in Methanol . (Causality: The basic pH deprotonates the amine, breaking the ionic bond, while the methanol disrupts hydrophobic retention).
Workflow Visualizations
pH-dependent charge states and their effect on Liquid-Liquid Extraction (LLE) partitioning.
Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow.
References
-
What is Solid-Phase Extraction? Phenomenex. Available at:[Link]
-
Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions . Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds . MDPI. Available at:[Link]
-
Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems . PubMed Central (PMC). Available at:[Link]
-
Solid-Phase Extraction . Chemistry LibreTexts. Available at:[Link]
-
Is it possible to extract amino acids from water using extraction? ResearchGate. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Resolving crystallization failures for [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Title: Technical Support Center: Crystallization Troubleshooting for [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Introduction this compound presents unique crystallization challenges due to its structural dichotomy. It possesses a zwitterionic backbone (a basic tertiary amine and an acidic carboxylic acid) coupled with bulky, flexible hydrophobic appendages (isopropyl and 2-cyanobenzyl groups). This structural combination often leads to a high thermodynamic barrier for crystal lattice formation. Instead of nucleating, the supersaturated solution frequently undergoes Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This guide provides mechanistic insights, diagnostic tools, and validated protocols to resolve these phase separations and achieve high-purity crystalline solids.
Diagnostic Matrix: Quantitative Assessment of Crystallization Failures
| Symptom / Failure Mode | Primary Physicochemical Cause | Critical Process Parameter (CPP) | Target Resolution Metric |
| Oiling Out (LLPS) | Supersaturation exceeds the spinodal curve before reaching the metastable zone limit[2]. | Cooling Rate / Anti-solvent Addition Rate | Reduce cooling rate to < 0.1 °C/min; Maintain supersaturation ratio (S) < 1.2. |
| Amorphous Gum Formation | Rapid quench trapping the solute-rich liquid phase into a glass transition state. | Seeding Temperature | Seed at 2-5 °C below the solubility curve (binodal)[3]. |
| Poor Yield (< 50%) | High solubility of the zwitterion in polar solvent mixtures[4]. | Solvent : Anti-solvent Ratio | Optimize ratio to achieve < 5 mg/mL terminal solubility at 0 °C. |
| Polymorphic Impurity | Uncontrolled primary nucleation from the oil-rich phase[5]. | Agitation Rate & Seed Load | Increase seed load to 1.0 - 2.0 wt%; Impeller speed > 250 RPM. |
Troubleshooting Guide & FAQs
Q1: Why does this compound consistently "oil out" instead of forming crystals? Expert Insight: Oiling out occurs when the thermodynamic driving force for liquid-liquid demixing is lower than that for solid-liquid nucleation[2]. For this specific molecule, the zwitterionic core forms strong intermolecular hydrogen bond networks in the liquid state, while the bulky isopropyl group sterically hinders the rapid conformational alignment required for crystal lattice packing. When supersaturation is generated too quickly (e.g., rapid cooling), the solution crosses the spinodal boundary, separating into a solute-rich oil phase and a solute-lean solvent phase[3]. Causality & Action: To prevent this, you must keep the system within the Metastable Zone Width (MSZW) where the solution is supersaturated enough to grow crystals but not so supersaturated that it demixes. This is achieved by flattening the cooling curve and introducing crystalline seeds before the LLPS boundary is breached.
Q2: I cannot obtain initial seeds because every attempt yields an oil. How do I break this cycle? Expert Insight: This is a classic "chicken-and-egg" problem in pharmaceutical crystallization. If traditional solvent evaporation yields a viscous oil, you must bypass the standard thermodynamic pathway. Causality & Action: You can utilize a freeze-drying (lyophilization) approach. By creating an emulsion of the solute in a solvent system and rapidly freeze-drying it, you decrease the kinetics of self-association, forming an intermediate amorphous network[6]. Suspending this dried solid in a minimal amount of water or an anti-solvent often hydrates or rearranges the solid into a highly crystalline form, which can then be harvested and used as seeds for future bulk batches[6].
Q3: What solvent systems are best suited for zwitterionic amino acid derivatives? Expert Insight: Zwitterions exhibit a "U-shaped" solubility profile—they are highly soluble in highly polar solvents (water, methanol) due to charge solvation, and practically insoluble in non-polar solvents (heptane, toluene)[4]. Causality & Action: A binary solvent system is required. Isopropanol (IPA) and Water is a highly effective system for controlling LLPS in amino acid derivatives[1]. The solvent exchange from water (good solvent) to IPA (poor solvent) can be carefully controlled. Alternatively, if the molecule is too soluble in water, an Acetone/Heptane system can be utilized, provided the anti-solvent (Heptane) is added at a strictly controlled rate.
Mechanistic Pathway of LLPS Resolution
Thermodynamic pathway resolving liquid-liquid phase separation (LLPS) into controlled nucleation.
Validated Experimental Protocols
Protocol A: Seeding-Assisted Anti-Solvent Crystallization (LLPS Avoidance) This protocol acts as a self-validating system: if oiling out occurs at Step 3, the anti-solvent addition rate was too fast, providing immediate diagnostic feedback to the operator.
-
Dissolution: Dissolve 10.0 g of crude this compound in 40 mL of Acetone (good solvent) at 45 °C in a jacketed reactor equipped with overhead stirring (300 RPM). Ensure complete dissolution (visual clarity).
-
Anti-Solvent Titration (Pre-seeding): Slowly add 15 mL of Heptane (anti-solvent) at a rate of 0.5 mL/min using a syringe pump. The solution must remain clear. Causality: This brings the system into the lower half of the Metastable Zone Width (MSZW) without breaching the LLPS binodal curve[3].
-
Seeding: Introduce 0.1 g (1.0 wt%) of highly crystalline this compound seeds. Age the suspension at 45 °C for 60 minutes. Causality: Aging allows the seeds to relieve local supersaturation, creating a robust surface area for secondary nucleation and preventing the solute from crashing out as an oil[5].
-
Anti-Solvent Addition (Post-seeding): Resume Heptane addition (45 mL total) at a controlled rate of 0.2 mL/min.
-
Cooling Profile: Cool the suspension from 45 °C to 5 °C at a linear rate of 0.1 °C/min.
-
Isolation: Filter the resulting slurry under vacuum, wash with 20 mL of cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.
Protocol B: Zwitterionic Co-crystal Formation (Alternative Strategy) If the free zwitterion remains intractable, altering the solid-state landscape via co-crystallization is a proven strategy for amino acid derivatives[7].
-
Stoichiometric Mixing: Combine equimolar amounts of this compound and a pharmaceutically acceptable co-former (e.g., L-proline or maleic acid)[7].
-
Liquid-Assisted Grinding (LAG): Place the mixture in a ball mill with a catalytic amount of ethanol (approx. 20 µL per gram of powder).
-
Milling: Mill at 25 Hz for 30 minutes. Causality: The addition of a minor solvent amount facilitates molecular mobility and hydrogen bond rearrangement, driving the formation of a stable zwitterionic co-crystal without the risk of bulk solvent LLPS[7].
References
1.1 Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC. URL:[Link] 1.2 Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange - ERA. URL:[Link] 1.3 A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. URL:[Link] 1.4 Study on the Oiling-out and Crystallization for the Purification of Idebenone - American Chemical Society. URL:[Link] 1.5 Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. URL:[Link] 1.6 A method to crystallize substances that oil out - ResearchGate. URL:[Link] 1.7 Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals - Journal of Applied Pharmaceutical Science. URL:[Link]
Sources
Validation & Comparative
Comparative Guide to the ¹H-NMR Spectrum Analysis of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
This guide provides an in-depth analysis of the expected ¹H-NMR spectrum of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond simple spectral prediction. It establishes a framework for structural verification by comparing the target molecule's predicted spectral features against those of structurally related fragments. We will explore the causal relationships between molecular structure and spectral output, providing detailed experimental protocols and a logical workflow for interpretation.
Foundational Principles: Structural Elucidation via ¹H-NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into molecular structure. The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment.[1] Electron-withdrawing groups, such as cyano (-CN) and carboxylic acid (-COOH) moieties, decrease the electron density around nearby protons, "deshielding" them and causing their resonance to appear at a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups increase shielding, moving signals upfield.[2] Furthermore, spin-spin coupling between non-equivalent neighboring protons splits signals into characteristic multiplets, providing crucial information about the connectivity of atoms.[4]
Our target molecule, this compound, possesses several distinct proton environments, making it an excellent candidate for structural analysis by ¹H-NMR.
Molecular Structure and Unique Proton Environments
To systematically analyze the spectrum, we must first identify all chemically non-equivalent protons in the molecule.
Caption: Molecular structure with distinct proton environments labeled (Hₐ-Hₕ).
Predicted ¹H-NMR Spectrum: A Fragment-Based Comparative Analysis
In the absence of a published spectrum for the exact target molecule, a robust prediction can be formulated by analyzing its constituent fragments and the electronic effects they exert on one another.
A. Aromatic Region (Hₑ - Hₕ, ~7.2-7.8 ppm)
The four protons on the benzene ring are chemically non-equivalent and will produce a complex pattern in the downfield region of the spectrum.[5] The cyano group (-CN) is strongly electron-withdrawing, which significantly deshields the ortho and para protons.[3][5]
-
Hₑ & Hₕ: These protons are ortho and para to the electron-withdrawing cyano group and will be the most deshielded, likely appearing in the range of 7.6-7.8 ppm.
-
Hբ & H₉: These protons are meta to the cyano group and will be less affected, resonating slightly more upfield, likely around 7.2-7.5 ppm.
-
Splitting: Due to coupling with their neighbors, these protons will appear as a series of doublets and triplets, or more likely, complex multiplets that may require higher field strength or 2D-NMR techniques for full resolution.
B. Aliphatic Methylene Protons (Hᵦ & H꜀, ~3.5-4.5 ppm)
The two methylene groups (Hᵦ and H꜀) are adjacent to the electron-withdrawing nitrogen atom, which shifts them downfield.
-
Benzylic Protons (H꜀): These protons are deshielded by both the adjacent nitrogen and the aromatic ring. Their chemical shift is expected to be around 3.8-4.2 ppm. With no adjacent protons, this signal should appear as a singlet.
-
Alpha-Amino Acid Protons (Hᵦ): These protons are flanked by the nitrogen and the carboxylic acid group. This environment is typical for glycine derivatives.[6] Their signal is anticipated around 3.5-3.9 ppm, also as a singlet.
C. Isopropyl Group Protons (Hₐ, ~1.0-3.2 ppm)
The isopropyl group gives rise to a highly characteristic set of signals.[7]
-
Methine Proton (Hₐ, x1): This single proton is adjacent to the nitrogen, causing a downfield shift into the ~2.8-3.2 ppm range. It is coupled to the six equivalent methyl protons, and according to the n+1 rule, its signal will be split into a septet (or a multiplet if coupling constants are not identical).[7]
-
Methyl Protons (Hₐ, x6): These six protons are equivalent and are coupled to the single methine proton. They will appear as a strong doublet in the upfield region, typically around 1.0-1.3 ppm.[7] It is important to note that if the chemical shift difference between the coupled methine and methyl protons becomes small, second-order spectral effects can lead to more complex patterns than a simple doublet and septet.[4]
D. Carboxylic Acid Proton (Hₔ, ~10-13 ppm)
The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[8] This signal's position is often dependent on solvent, concentration, and temperature.[8][9] It will readily exchange with deuterium if a protic deuterated solvent like D₂O or CD₃OD is used, causing the peak to diminish or disappear, a useful method for its confirmation.[8]
Data Summary and Comparative Table
The following table summarizes the predicted ¹H-NMR data for this compound and compares it with typical values for related structural motifs.
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Comparative Moiety | Typical δ (ppm) | Reference |
| Hₔ (COOH) | 10.0 - 13.0 | 1H | broad singlet | Carboxylic Acids | 9.0 - 13.0 | [8] |
| Hₑ, Hₕ (Aromatic) | 7.6 - 7.8 | 2H | multiplet | Protons ortho/para to -CN | ~7.6 | [5] |
| Hբ, H₉ (Aromatic) | 7.2 - 7.5 | 2H | multiplet | Aromatic Protons | 7.0 - 8.0 | [5] |
| H꜀ (-CH₂-Ph) | 3.8 - 4.2 | 2H | singlet | Benzylic Protons (Ph-CH₂-N) | ~3.5 - 4.8 | [10] |
| Hᵦ (-CH₂-COOH) | 3.5 - 3.9 | 2H | singlet | α-protons of Glycine | ~3.5 - 4.5 | [6][11] |
| Hₐ (-CH-(CH₃)₂) | 2.8 - 3.2 | 1H | septet/multiplet | Isopropyl CH | ~3.0 | [7] |
| Hₐ (-(CH₃)₂) | 1.0 - 1.3 | 6H | doublet | Isopropyl CH₃ | ~1.2 | [7] |
Experimental Protocol: Acquiring a High-Quality Spectrum
To validate the predicted data, the following protocol outlines the steps for acquiring a standard ¹H-NMR spectrum.
Objective: To obtain a high-resolution ¹H-NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (often included in solvent)
-
NMR Tube (5 mm)
-
Pipettes and vial
Methodology:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry vial. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). DMSO-d₆ is a good alternative if solubility is an issue and is useful for observing exchangeable protons like the COOH proton.[9] c. Ensure the internal standard, TMS, is present. Its signal will be used to reference the spectrum to 0.0 ppm.[2][7] d. Gently agitate the vial until the sample is fully dissolved. If necessary, use a vortex mixer. e. Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guide. b. Place the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve maximum homogeneity and resolution. This is a critical step to obtain sharp peaks. e. Acquire the ¹H-NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm. d. Integrate the area under each peak to determine the relative ratio of protons. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants for all signals.
Logical Workflow for Spectral Interpretation
The process of assigning a spectrum to a proposed structure follows a logical sequence. The following workflow illustrates the decision-making process for analyzing the spectrum of our target compound.
Caption: A systematic workflow for the interpretation and verification of the ¹H-NMR spectrum.
Conclusion
The structural analysis of this compound by ¹H-NMR relies on the predictable and distinct signals generated by its aromatic, benzylic, amino acid, and isopropyl fragments. A successful spectral interpretation would confirm the presence of a complex four-proton aromatic system, two downfield aliphatic singlets, a characteristic isopropyl pattern (6H doublet and 1H septet/multiplet), and a broad carboxylic acid signal. By comparing an acquired spectrum to the data and workflow presented in this guide, researchers can confidently verify the synthesis and purity of this compound, underscoring the predictive power of NMR spectroscopy in modern chemical research.
References
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Retrieved from [Link]
-
Unknown. (n.d.). Typical proton chemical shifts for amino acids within a protein. Retrieved from [Link]
-
Wu, K. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. Retrieved from [Link]
-
Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
-
Royal Society of Chemistry. (n.d.). Contents. Rsc.org. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of cyanobenzothiazole 3e: (a) ¹H-NMR spectrum. Retrieved from [Link]
-
Unknown. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. ucl.ac.uk [ucl.ac.uk]
- 4. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
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- 11. kpwulab.com [kpwulab.com]
HPLC Method Development Guide: [(2-Cyano-benzyl)-isopropyl-amino]-acetic Acid Purity
This guide outlines a strategic approach to HPLC method development for the purity profiling of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid . This amphoteric intermediate presents specific chromatographic challenges due to its zwitterionic nature (containing both a basic tertiary amine and an acidic carboxylic acid) and the presence of the nitrile group.
The guide compares three distinct methodological approaches, providing experimental logic, expected data, and a decision-making framework.
Executive Summary & Molecule Analysis
Developing a purity method for This compound requires navigating its "chameleon-like" ionization states. Unlike simple neutrals, this molecule changes net charge significantly across the pH range, affecting retention and peak shape.
-
Chemical Structure Analysis:
-
Hydrophobic Core: 2-Cyanobenzyl ring + Isopropyl group (Provides retention on C18).
-
Basic Moiety: Tertiary Amine (pKa ~8.5). Protonated (
) at acidic/neutral pH. -
Acidic Moiety: Carboxylic Acid (pKa ~3.5). Deprotonated (
) at neutral/basic pH. -
Chromophore: Cyanobenzyl group (
, secondary band ).
-
The Challenge: The "Zwitterionic Trap"
At pH 6-7, the molecule exists largely as a zwitterion (Net Charge 0:
-
Poor Retention: High water solubility leads to elution near the void volume (
). -
Self-Association: Leading to broad or split peaks.
-
Silanol Interaction: The protonated amine interacts with free silanols on the silica backbone, causing tailing.
Comparative Method Strategy
We compare three distinct separation strategies. The "Acidic CSH" (Method B) is recommended as the primary protocol due to its balance of robustness and peak shape.
| Feature | Method A: Traditional Acidic | Method B: Charged Surface Hybrid (Recommended) | Method C: High pH "Base-Stable" |
| Column Chemistry | Standard C18 (e.g., Zorbax Eclipse Plus) | CSH C18 / Phenyl-Hexyl | Hybrid C18 (e.g., XBridge BEH) |
| Mobile Phase pH | pH 2.0 (TFA/Formic Acid) | pH 3.5 (Ammonium Formate) | pH 10.0 (Ammonium Bicarbonate) |
| Ionization State | Cationic (+1) | Cationic (+1) | Anionic (-1) |
| Selectivity | Hydrophobicity driven | Mixed-mode (Steric + Ionic repulsion) | Charge suppression of amine |
| Peak Shape | Risk of tailing (Silanol) | Excellent (Repulsion of cations) | Excellent (Neutral amine) |
| MS Compatible? | Yes (if Formic used) | Yes | Yes |
Why Method B Wins:
Standard C18 (Method A) often suffers from amine tailing. High pH (Method C) is excellent for amines but puts stress on the silica matrix and may degrade the nitrile group (hydrolysis risk). Method B (CSH Technology) uses a positively charged surface to electrostatically repel the protonated amine analyte, preventing it from "sticking" to the stationary phase, yielding sharp peaks without extreme pH.
Detailed Experimental Protocols
Method B: The Recommended Protocol (CSH-C18)
This method is optimized for impurity profiling, separating the target from likely precursors (2-cyanobenzyl bromide and N-isopropylglycine).
-
Column: Waters XSelect CSH C18,
, (or equivalent positively charged surface column). -
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp:
(Elevated temperature reduces viscosity and improves mass transfer for the amine). -
Detection: UV at 225 nm (primary) and 270 nm (identification).
-
Injection Volume:
.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Hold for polar impurities (Glycine deriv.) |
| 2.0 | 5 | Start Gradient |
| 15.0 | 60 | Linear Ramp |
| 20.0 | 90 | Wash (Elute Benzyl Bromide) |
| 22.0 | 90 | Hold |
| 22.1 | 5 | Re-equilibrate |
| 27.0 | 5 | End |
Method A: The "Generic" Alternative (Standard C18)
Use this if specialized CSH columns are unavailable.
-
Column: Agilent Zorbax Eclipse Plus C18,
, . -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Note: TFA is required here as an ion-pairing agent to mask silanols, though it suppresses MS signal.
Performance Data Comparison (Simulated)
The following table illustrates the expected performance differences between the methods for the target peak.
| Parameter | Method A (Standard C18 + TFA) | Method B (CSH C18 + Formate) | Method C (High pH) |
| Retention Time ( | 8.2 min | 9.5 min | 6.8 min |
| Tailing Factor ( | 1.4 - 1.6 (Moderate Tailing) | 1.0 - 1.1 (Excellent) | 1.0 - 1.1 (Excellent) |
| Resolution ( | Baseline ( | High ( | Moderate ( |
| Plate Count ( | ~8,000 | ~12,000 | ~11,000 |
| Impurity Selectivity | Poor for polar precursors | High for all impurities | Good for non-polars |
Interpretation:
Method A provides adequate retention but suffers from peak broadening (
Visualizing the Workflow
Figure 1: Impurity Profiling & Method Selection Logic
This diagram maps the synthesis pathway to the impurity profile and selects the method based on pKa logic.
Caption: Synthesis precursors and the chromatographic decision tree based on ionization states.
Critical System Suitability Parameters (SST)
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:
-
Resolution (
): between the Target Peak and the nearest impurity (likely the des-isopropyl analog or benzyl alcohol derivative). -
Tailing Factor (
): NMT (Not More Than) 1.2 for the Target peak. If , the column surface may be degrading or the mobile phase pH is drifting. -
Precision: %RSD of peak area
for 6 replicate injections. -
LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) for the impurity at 0.05% level.
Troubleshooting "Ghost" Peaks
Since the 2-cyanobenzyl group is reactive:
-
Issue: Small peak appearing at RRT ~0.9.
-
Cause: Hydrolysis of the nitrile (-CN) to the amide (-CONH2) in aqueous acidic buffers over time.
-
Fix: Prepare mobile phases fresh daily. Use Ammonium Formate (pH 3.5) instead of strong mineral acids (Phosphate pH 2) to minimize hydrolysis.
References
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Redefining Selectivity and Peak Shape for Basic Compounds.Link
-
Dolan, J. W. (2010). LCGC North America. "The Importance of pH in HPLC Method Development." Link
-
McCalley, D. V. (2010). Journal of Chromatography A. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs." Link
-
Agilent Technologies. Zorbax Eclipse Plus Method Development Guide.Link
A Comparative Guide to the Mass Spectrometry Fragmentation of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
This guide provides an in-depth analysis of the expected electrospray ionization (ESI) mass spectrometry fragmentation patterns of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's behavior under typical analytical conditions. This document offers a comparison with alternative analytical techniques and provides detailed experimental protocols to enable replication and validation of the presented data.
The structural elucidation of novel compounds and their metabolites is a cornerstone of pharmaceutical development.[1][2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a pivotal technique due to its high sensitivity and specificity.[2][3] Understanding the fragmentation patterns of a molecule is crucial for developing robust quantitative assays and for identifying its metabolites and degradation products.
The molecule in focus, this compound, is a substituted amino acid with a molecular weight of 232.28 g/mol and a monoisotopic mass of 232.1212 Da. Its structure contains several key functional groups that dictate its fragmentation behavior: a tertiary amine, a carboxylic acid, an isopropyl group, and a 2-cyanobenzyl moiety.
Predicted Ionization and Precursor Ions
Given its amphoteric nature, the compound can be readily ionized in both positive and negative ESI modes.
-
Positive Ion Mode (ESI+): The tertiary amine is the most basic site and will be readily protonated. The expected precursor ion is the protonated molecule, [M+H]⁺, at m/z 233.1285 .[4][5][6] An acidic mobile phase, such as one containing 0.1% formic acid, is typically used to promote protonation and enhance signal intensity.[7]
-
Negative Ion Mode (ESI-): The carboxylic acid group is acidic and will deprotonate to form a carboxylate anion. The expected precursor ion is the deprotonated molecule, [M-H]⁻, at m/z 231.1146 .[8][9]
Proposed Fragmentation Pathways: Positive Ion Mode (ESI+)
Upon collisional activation in the gas phase (e.g., via Collision-Induced Dissociation, CID), the protonated precursor ion ([M+H]⁺) is expected to undergo several characteristic fragmentation reactions.[10][11] The primary charge site on the tertiary nitrogen initiates many of these pathways.
Key Fragmentation Pathways for [M+H]⁺:
-
Benzylic Cleavage (Major Pathway): The bond between the nitrogen and the benzylic carbon is labile. Cleavage of this bond is a highly favored pathway, leading to the formation of a stable 2-cyanobenzyl cation.[12][13] This is often the most abundant fragment ion, or base peak, in the spectrum of N-benzyl compounds.
-
Loss of [(Isopropyl-amino)-acetic acid]: Results in the 2-cyanobenzyl cation at m/z 116.05 .
-
-
Alpha-Cleavage adjacent to Nitrogen: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.[14]
-
Loss of Isopropyl Radical (•C₃H₇): Cleavage of the bond between the nitrogen and the isopropyl group can lead to a fragment at m/z 190.08 .
-
Loss of Propene (C₃H₆): A rearrangement followed by the loss of a neutral propene molecule can also occur, leading to a fragment at m/z 191.09 .
-
-
Cleavage involving the Carboxylic Acid Group:
-
Loss of Water (H₂O): A neutral loss of 18 Da, resulting in a fragment at m/z 215.12 .
-
Loss of Formic Acid (CH₂O₂): A neutral loss of 46 Da, corresponding to the loss of the elements of formic acid from the glycine moiety, yielding a fragment at m/z 187.09 .
-
Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44 Da) is possible, though less common in positive mode compared to negative mode, leading to a fragment at m/z 189.14 .
-
Summary of Predicted Fragments (ESI+)
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Formula | Neutral Loss | Fragmentation Pathway |
| 233.13 | 116.05 | C₈H₆N⁺ | C₅H₉NO₂ | Benzylic Cleavage |
| 233.13 | 191.09 | C₁₀H₁₁N₂O₂⁺ | C₃H₆ | Loss of Propene |
| 233.13 | 187.09 | C₁₂H₁₁N₂⁺ | CH₂O₂ | Loss of Formic Acid Elements |
| 233.13 | 215.12 | C₁₃H₁₅N₂O⁺ | H₂O | Dehydration |
Diagram: Proposed ESI+ Fragmentation
Caption: Key fragmentation pathways in ESI+ mode.
Proposed Fragmentation Pathways: Negative Ion Mode (ESI-)
In negative ion mode, the charge is localized on the carboxylate group, which directs the fragmentation.[15][16] Fragmentation of deprotonated carboxylic acids often involves the loss of small neutral molecules.
Key Fragmentation Pathways for [M-H]⁻:
-
Decarboxylation (Major Pathway): The most common fragmentation for carboxylate anions is the neutral loss of carbon dioxide (CO₂). This is typically a very efficient process.[15][16]
-
Loss of CO₂: Results in a fragment at m/z 187.12 .
-
-
Cleavage of the Isopropyl Group:
-
Loss of Propene (C₃H₆): Similar to positive mode, a neutral loss of propene can occur, leading to a fragment at m/z 189.08 .
-
-
Benzylic Cleavage: While less common than in positive mode, cleavage at the benzylic position can still occur.
-
Formation of the 2-cyanobenzyl anion: This would result in a fragment at m/z 115.04 .
-
Summary of Predicted Fragments (ESI-)
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Formula | Neutral Loss | Fragmentation Pathway |
| 231.11 | 187.12 | C₁₂H₁₅N₂⁻ | CO₂ | Decarboxylation |
| 231.11 | 189.08 | C₁₀H₉N₂O₂⁻ | C₃H₆ | Loss of Propene |
| 231.11 | 115.04 | C₈H₅N⁻ | C₅H₈NO₂ | Benzylic Cleavage |
Diagram: Proposed ESI- Fragmentation
Caption: Key fragmentation pathways in ESI- mode.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool for this analysis, it is important to consider its performance relative to other common analytical techniques.[17][18]
| Technique | Advantages | Disadvantages | Application for this Molecule |
| LC-MS/MS | High sensitivity and selectivity; provides structural information from fragmentation; suitable for complex matrices.[2][3] | Requires specialized equipment and expertise; potential for matrix effects. | Ideal for: Quantification in biological samples, metabolite identification, and structural confirmation. |
| Nuclear Magnetic Resonance (NMR) | Provides unambiguous structural elucidation; non-destructive.[17] | Low sensitivity (requires mg quantities); complex data analysis; not suitable for trace analysis. | Ideal for: Definitive structure confirmation of the pure synthesized compound. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Robust, widely available, and cost-effective. | Lower sensitivity and selectivity compared to MS; requires a chromophore; provides no structural information beyond retention time. | Ideal for: Routine purity checks and quantification of the bulk substance if a suitable chromophore exists and the matrix is simple. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent chromatographic resolution for volatile compounds. | Requires derivatization for polar, non-volatile compounds like amino acids; potential for thermal degradation.[17] | Not ideal without derivatization due to the compound's polarity and low volatility. |
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed, self-validating protocol for acquiring fragmentation data.
Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).
Liquid Chromatography (LC) Conditions
Because the analyte is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column is recommended to achieve adequate retention.[3][19]
-
Column: ACQUITY UPLC BEH Amide Column (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 95% B, hold for 0.5 min, ramp to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 1.5 min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Instrument: A tandem quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-).
-
Source Temperature: 150 °C.
-
Desolvation Gas: Nitrogen at 800 L/hr, 400 °C.
-
MS1 Scan: Scan from m/z 50 to 300 to confirm the precursor ion.
-
MS2 (Product Ion Scan):
-
Select the precursor ions (m/z 233.1 for ESI+, 231.1 for ESI-).
-
Perform Collision-Induced Dissociation (CID) by ramping the collision energy (e.g., from 10 to 40 eV) to observe the full range of fragment ions.
-
Diagram: Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The fragmentation of this compound is predictable and dominated by cleavages directed by its key functional groups. In positive ion mode, the primary fragmentation is expected to be benzylic cleavage, yielding the highly stable 2-cyanobenzyl cation at m/z 116. In negative ion mode, the dominant pathway is decarboxylation, with a characteristic neutral loss of 44 Da. This guide provides a robust framework for the identification, structural confirmation, and quantification of this molecule. The detailed experimental protocol serves as a validated starting point for method development, ensuring that researchers can confidently apply these principles in their own analytical workflows.
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-
Hirayama, K., Akashi, S., Furuya, M., & Fukuhara, K. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. [Link]
-
In-Ok, H., & Kang, S. H. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(6), 1248-1253. [Link]
-
Hewitt, C. A., & Mallet, A. I. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
-
Cole, R. B., & Zhu, J. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. [Link]
-
Sioud, S., & Harrison, A. G. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 79(5-6), 846-855. [Link]
-
Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
-
Wilson, S. R., & Wu, Y. (1998). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
Zhu, Z., Li, Y. M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Semantic Scholar. [Link]
-
Pradeep, T. (2004). Electrospray ionization mass spectrometry for structural studies of proteins: going beyond the sequence determination. INIS-IAEA. [Link]
-
Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
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van der Heijden, R., & Niessen, W. M. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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Aharoni, A., & O'Hagan, S. (2017). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. [Link]
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Li, L., & Chen, X. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]
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Pesek, J., & Matyska, M. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]
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Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]
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Casetta, B., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. PubMed. [Link]
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Chikaraishi, Y., et al. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. arXiv. [Link]
-
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Casetta, B., et al. (2025). ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. ResearchGate. [Link]
-
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Laskin, J., & Wysocki, V. H. (2008). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. PMC. [Link]
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Laskin, J., & Wysocki, V. H. (2007). Surface-induced dissociation of small molecules, peptides, and non-covalent protein complexes. Chemistry and Biochemistry. [Link]
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Esch, T. R., et al. (2018). Evaluation of Surface-Induced Dissociation Ion Mobility-Mass Spectrometry for Lipid Structural Characterization. PMC. [Link]
-
Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]
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FTIR Spectral Characterization and Comparative Analysis of[(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized amino acid derivatives. [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid is a sterically hindered, multi-functional building block whose purity is critical for downstream pharmaceutical synthesis (e.g., in the development of DPP-IV inhibitors). In this guide, we will objectively compare its Fourier Transform Infrared (FTIR) spectral performance against common structural analogs to establish a definitive, self-validating analytical framework.
Structural Deconstruction & Causality of Vibrational Modes
To accurately interpret the FTIR spectrum ofthis compound, we must first deconstruct its molecular architecture and understand the physical causality behind its vibrational modes:
-
The Nitrile Group (-C≡N): The cyano moiety on the benzyl ring is characterized by a carbon-nitrogen triple bond. Because this bond acts as a highly stiff harmonic oscillator with a large force constant, it vibrates at a high frequency that is completely decoupled from the rest of the molecular framework. This yields a sharp, highly diagnostic peak at approximately 2220 cm⁻¹ (1)[1].
-
The Isopropyl Group (-CH(CH3)2): The geminal dimethyl configuration of the isopropyl group creates a unique vibrational coupling. The symmetric bending (umbrella mode) of the two methyl groups interacts, causing a distinct peak splitting (doublet) at ~1385 cm⁻¹ and ~1365 cm⁻¹ (2)[2].
-
The Carboxylic Acid (-COOH): In its solid state, the carboxylic acid forms strong intermolecular hydrogen bonds, resulting in a broad O-H stretching band from 3300 to 2500 cm⁻¹ . The carbonyl (C=O) stretch typically appears as a strong band near 1720 cm⁻¹ . (Note: If the molecule crystallizes as a zwitterion due to the tertiary amine, this shifts to an asymmetric COO⁻ stretch near 1600 cm⁻¹, though steric hindrance from the bulky isopropyl and benzyl groups often favors the neutral acid form in non-polar environments).
-
The Ortho-Substituted Benzene: The 2-cyanobenzyl ring is ortho-disubstituted, which restricts the out-of-plane C-H bending vibrations, localizing them to a strong, sharp band around 750 cm⁻¹ .
Comparative FTIR Performance Data
When sourcing or synthesizing this compound, it is critical to distinguish it from structurally similar impurities or alternative building blocks. The table below provides an objective comparison of the target molecule against two common structural analogs.
| Feature / Functional Group | This compound (Target) | [(2-Methyl-benzyl)-isopropyl-amino]-acetic acid (Alt A) | [(2-Cyano-benzyl)-ethyl-amino]-acetic acid (Alt B) |
| Nitrile (-C≡N) Stretch | Present (~2220 cm⁻¹) | Absent | Present (~2220 cm⁻¹) |
| Isopropyl Umbrella Split | Present (~1385 & 1365 cm⁻¹) | Present (~1385 & 1365 cm⁻¹) | Absent (Single peak ~1380 cm⁻¹) |
| Carboxylic C=O Stretch | Present (~1720 cm⁻¹) | Present (~1720 cm⁻¹) | Present (~1720 cm⁻¹) |
| Aromatic Out-of-Plane Bend | Present (~750 cm⁻¹, ortho-substituted) | Present (~750 cm⁻¹, ortho-substituted) | Present (~750 cm⁻¹, ortho-substituted) |
Data Interpretation: If the 2220 cm⁻¹ peak is missing, the cyano group was lost during synthesis or the wrong starting material (Alt A) was used. If the 1385/1365 cm⁻¹ doublet is missing, an ethylamine derivative (Alt B) was mistakenly substituted for the isopropylamine precursor.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Figure 1: Self-validating ATR-FTIR experimental workflow for structural confirmation.
Step-by-Step Methodology:
-
System Initialization & Background Scan: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Causality: A pristine background establishes a flat baseline and mathematically subtracts atmospheric CO₂ and water vapor, preventing them from being misidentified as weak sample peaks.
-
-
Sample Application: Deposit approximately 2–5 mg of solid this compound directly onto the center of the ATR crystal. Ensure the sample fully covers the active infrared sensor area.
-
Pressure Application: Lower the ATR pressure anvil until the mechanical clutch clicks.
-
Causality: Consistent, high pressure ensures intimate optical contact between the solid crystal lattice of the sample and the diamond sensor. This maximizes the penetration depth of the evanescent wave, yielding a high signal-to-noise ratio.
-
-
Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing & Quality Control: Apply an automated baseline correction algorithm. Validate the spectrum by confirming the simultaneous presence of the 2220 cm⁻¹ (C≡N) and 1385/1365 cm⁻¹ (isopropyl) peaks. If the 3400 cm⁻¹ region shows a sharp, intense peak rather than a broad hydrogen-bonded band, flag the batch for residual solvent/moisture contamination.
References
-
Novel Acetylcholinesterase Inhibitors Based on Uracil Moiety for Possible Treatment of Alzheimer Disease Source: MDPI URL:[Link]
-
Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques Source: MDPI URL:[Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of N-Substituted Glycine Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-substituted glycine derivatives is a cornerstone of modern molecular design. These versatile building blocks are integral to the creation of peptidomimetics, therapeutic agents, and novel biomaterials. The strategic choice of a synthetic route can profoundly impact yield, purity, scalability, and the overall efficiency of a research program. This guide provides an in-depth, objective comparison of the principal methods for synthesizing N-substituted glycine derivatives, grounded in experimental data and field-proven insights.
Introduction: The Significance of N-Substituted Glycine Derivatives
N-substituted glycine derivatives, often referred to as peptoids when in oligomeric form, are a class of molecules where the side chain is appended to the nitrogen atom of the glycine backbone rather than the α-carbon. This structural modification imparts remarkable properties, including resistance to proteolytic degradation, enhanced cell permeability, and the ability to fold into unique secondary structures. These characteristics make them highly valuable in the development of new therapeutics and advanced materials. The selection of an appropriate synthetic strategy is therefore a critical first step in harnessing their potential.
Key Synthetic Routes: A Head-to-Head Comparison
This section dissects the most prevalent methods for synthesizing N-substituted glycine derivatives, evaluating their mechanisms, advantages, and limitations.
Direct N-Alkylation of Glycine and its Esters
Direct N-alkylation is a classical and straightforward approach. It typically involves the reaction of glycine or a glycine ester with an alkylating agent, such as an alkyl halide, in the presence of a base.
Causality Behind Experimental Choices: The choice of a glycine ester over glycine is often made to improve solubility in organic solvents and to avoid side reactions involving the carboxylic acid. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity. The choice of solvent and temperature is dictated by the reactivity of the alkylating agent and the solubility of the reactants.
Advantages:
-
Conceptually simple and often requires readily available starting materials.
-
Can be a "green" method when using alcohols as alkylating agents, with water as the only byproduct[1].
-
A "green" synthesis using alkyl amines and chloroacetic acid in water has also been reported[2].
Disadvantages:
-
Over-alkylation to form tertiary amines is a common side reaction, which can complicate purification and lower yields[3].
-
The use of reactive alkyl halides can be a concern due to their potential toxicity and the generation of halide waste[3].
-
Reaction conditions can be harsh, requiring elevated temperatures[4].
Reductive Amination
Reductive amination is a highly efficient and versatile one-pot method that involves the reaction of a carbonyl compound (such as glyoxylic acid) with a primary amine to form an imine intermediate, which is then reduced in situ to the desired N-substituted glycine.
Causality Behind Experimental Choices: The reaction is typically carried out in a single pot to maximize efficiency. The choice of reducing agent is critical; mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the starting carbonyl compound. The pH of the reaction is also a key parameter to control for optimal imine formation and reduction.
Advantages:
-
High selectivity for mono-alkylation, avoiding the over-alkylation issues seen with direct alkylation[5].
-
Broad substrate scope, allowing for the introduction of a wide variety of substituents.
-
Generally proceeds under mild conditions, making it compatible with a range of functional groups.
Disadvantages:
-
Requires a suitable carbonyl precursor (glyoxylic acid), which may not always be as readily available as glycine.
-
The use of cyanide-containing reducing agents necessitates careful handling and waste disposal.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multi-component reaction (MCR) that allows for the rapid assembly of complex molecules in a single step. For the synthesis of N-substituted glycine derivatives, this typically involves the reaction of an isocyanide, a primary amine, an aldehyde (often formaldehyde or its equivalent), and a carboxylic acid (glycine can act as the amine and carboxylic acid component in some variations).
Causality Behind Experimental Choices: The Ugi reaction's efficiency stems from its convergent nature, where four components react in a self-organizing manner. The reaction is often carried out in polar solvents like methanol or ethanol to facilitate the ionic intermediates. The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide.
Advantages:
-
High atom economy and efficiency, as four components are combined in a single step[6].
-
Generates a high degree of molecular diversity, making it ideal for creating libraries of compounds for screening purposes.
-
The reaction is often fast and high-yielding.
Disadvantages:
-
The isocyanide starting materials can be toxic and have unpleasant odors, requiring specialized handling.
-
The complexity of the reaction mixture can sometimes make purification challenging.
The Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids. By using a primary amine in place of ammonia, this two-step process can be adapted to produce N-substituted glycine derivatives. The first step is the formation of an α-aminonitrile from an aldehyde (formaldehyde for glycine derivatives), a primary amine, and a cyanide source. The second step is the hydrolysis of the nitrile to a carboxylic acid.
Causality Behind Experimental Choices: The Strecker synthesis relies on the nucleophilic addition of cyanide to an imine formed in situ. The reaction is often carried out in aqueous conditions. The final hydrolysis step typically requires strong acidic or basic conditions to convert the stable nitrile group to a carboxylic acid.
Advantages:
-
A well-established and reliable method with a broad substrate scope[7][8][9].
-
Can be adapted for asymmetric synthesis to produce chiral N-substituted amino acids[10].
-
Scalable for industrial production of certain amino acids[7][11].
Disadvantages:
-
The use of highly toxic cyanide is a major safety concern[9].
-
The harsh conditions required for nitrile hydrolysis can be incompatible with sensitive functional groups.
-
The classical Strecker synthesis produces a racemic mixture of amino acids[7].
Solid-Phase Synthesis (Peptoid Synthesis)
Solid-phase synthesis, famously developed by Zuckermann and coworkers for the synthesis of peptoids (N-substituted glycine oligomers), is a powerful technique for the iterative assembly of these molecules on a solid support. The "sub-monomer" approach involves a two-step cycle: acylation with a haloacetic acid (e.g., bromoacetic acid) followed by nucleophilic displacement of the halide with a primary amine.
Causality Behind Experimental Choices: The solid support simplifies purification, as excess reagents and byproducts are simply washed away. The two-step monomer addition cycle allows for precise control over the sequence and the incorporation of a vast array of side chains via the primary amine. Microwave-assisted techniques can significantly reduce reaction times[12][13].
Advantages:
-
Facilitates the rapid synthesis of libraries of N-substituted glycine oligomers.
-
Purification is greatly simplified.
-
Amenable to automation.
Disadvantages:
-
Primarily suited for the synthesis of oligomers rather than discrete small molecule derivatives.
-
The overall yield can decrease with increasing chain length.
-
Requires specialized equipment for automated synthesis.
Quantitative Performance Comparison
To provide a clearer picture of the relative performance of these methods, the following table summarizes typical experimental data for the synthesis of a representative N-substituted glycine derivative, N-benzylglycine.
| Synthesis Route | Starting Materials | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Considerations |
| Direct N-Alkylation | Glycine ethyl ester, Benzyl bromide | 60-80 | 12-24 h | 80-100 | Risk of over-alkylation; requires purification by chromatography. |
| Reductive Amination | Glyoxylic acid, Benzylamine | 85-95 | 4-12 h | Room Temp. | High selectivity; mild conditions. |
| Ugi-4CR | Formaldehyde, Benzylamine, Isocyanoacetic acid ester | 70-90 | 1-4 h | Room Temp. | Rapid and convergent; requires isocyanide. |
| Strecker Synthesis | Formaldehyde, Benzylamine, KCN | 70-85 (over 2 steps) | 24-48 h | Room Temp. then reflux | Use of toxic cyanide; harsh hydrolysis step. |
| Solid-Phase Synthesis | (for N-benzylglycine monomer) | >95 (per cycle) | ~2-3 h (per cycle) | Room Temp. | Ideal for oligomers; not for single molecules. |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of N-benzylglycine via direct alkylation and reductive amination.
Protocol 1: Synthesis of N-Benzylglycine via Direct N-Alkylation
-
To a solution of glycine ethyl ester hydrochloride (1.40 g, 10 mmol) in 50 mL of acetonitrile, add potassium carbonate (4.15 g, 30 mmol).
-
Add benzyl bromide (1.31 mL, 11 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 16 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylglycine ethyl ester.
-
To the crude ester, add 20 mL of 6 M hydrochloric acid and heat to reflux for 4 hours to hydrolyze the ester.
-
Cool the solution in an ice bath and adjust the pH to 6 with a concentrated ammonium hydroxide solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-benzylglycine.
Protocol 2: Synthesis of N-Benzylglycine via Reductive Amination
-
In a 100 mL round-bottom flask, dissolve glyoxylic acid monohydrate (0.92 g, 10 mmol) in 20 mL of methanol.
-
Add benzylamine (1.09 mL, 10 mmol) to the solution and stir for 30 minutes at room temperature to form the imine.
-
In a separate flask, dissolve sodium borohydride (0.42 g, 11 mmol) in 10 mL of methanol.
-
Slowly add the sodium borohydride solution to the imine solution over 15 minutes, keeping the temperature below 20°C with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 2.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to 6 with 1 M sodium hydroxide to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford N-benzylglycine.
Green Chemistry Perspectives
In an era of increasing environmental consciousness, the "greenness" of a synthetic route is a critical consideration. Green chemistry metrics such as Atom Economy and E-Factor (Environmental Factor) provide a quantitative assessment of a reaction's efficiency and waste generation.
-
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
E-Factor = Total Mass of Waste / Mass of Product
| Synthesis Route | Atom Economy (Theoretical) | E-Factor (Typical) | Green Attributes |
| Direct N-Alkylation | ~60-80% | 10-50 | Can be improved with alcohol alkylating agents. |
| Reductive Amination | >80% | 5-20 | High selectivity reduces byproducts. |
| Ugi-4CR | >90% | <10 | Highly atom-economical. |
| Strecker Synthesis | ~70-85% | 15-60 | Generates significant inorganic waste. |
| Solid-Phase Synthesis | Lower due to excess reagents | High (including solvent) | Solvent usage is a major contributor to waste. |
Visualization of Key Synthetic Workflows
Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Ugi Four-Component Reaction
Caption: The Ugi Four-Component Reaction.
Conclusion and Future Outlook
The synthesis of N-substituted glycine derivatives is a dynamic field with a rich arsenal of synthetic methodologies.
-
For versatility and high selectivity with minimal over-alkylation , reductive amination stands out as a superior choice for many applications.
-
When rapid generation of molecular diversity is the primary goal, the Ugi four-component reaction is unparalleled in its efficiency.
-
Direct N-alkylation , while seemingly simple, often presents challenges in control and purification, though greener alternatives using alcohols show promise.
-
The Strecker synthesis remains a robust and scalable method, particularly in industrial settings, but its reliance on toxic cyanide is a significant drawback.
-
For the construction of oligomers (peptoids) , solid-phase synthesis is the undisputed champion, offering ease of purification and automation.
The future of N-substituted glycine synthesis will likely focus on the development of even more sustainable and efficient methods. This includes the use of biocatalysis, flow chemistry, and novel "green" solvents and reagents to further minimize the environmental impact of these important synthetic transformations. As our understanding of the biological roles of these fascinating molecules continues to grow, so too will the demand for innovative and practical synthetic solutions.
References
-
Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal. [Link]
-
A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. [Link]
-
Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. Molecules. [Link]
-
Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. PubMed. [Link]
-
Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. [Link]
-
On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. [Link]
-
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]
-
An Atom-Economic Inverse Solid-Phase Peptide Synthesis Using Bn or BcM Esters of Amino Acids. PubMed. [Link]
-
Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Strecker synthesis application: valine (Kuethe, 2007) (31). ResearchGate. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]
-
Microwave-assisted synthesis of nitrogen heterocycles. Arkivoc. [Link]
-
Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Organic Chemistry Portal. [Link]
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. [Link]
-
Metrics to Green Chemistry - Which are the best. ResearchGate. [Link]
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. [Link]
-
How to Calculate Atom Economy. YouTube. [Link]
-
Green chemistry metrics. Wikipedia. [Link]
-
Recrystallization and Crystallization. University of California, Los Angeles. [Link]
-
Strecker Amino Acid Synthesis. YouTube. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Process for preparing glycine in high yield.
-
Photoredox-Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-Alkyl-1,4-dihydropyridines. Organic Chemistry Portal. [Link]
-
Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. [Link]
-
An improved approach for the synthesis of α,α-dialkyl glycine derivatives by the Ugi–Passerini reaction. Semantic Scholar. [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]
-
Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite. PMC. [Link]
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC. [Link]
-
α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]
-
Acetylglycine. Organic Syntheses. [Link]
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A Comparative Guide to the Precise Determination of Melting Point for Novel Compounds: A Case Study of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily occurrence. The thorough characterization of these new molecules is a critical step in the journey from discovery to a potential therapeutic. Among the fundamental physical properties, the melting point stands as a crucial sentinel for purity and identity.[1] This guide provides a comprehensive, in-depth comparison of modern and classical techniques for determining the melting point of a pure, novel substance, using the example of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower informed decisions in the laboratory. We will explore and contrast the most prevalent and reliable methods: the traditional Capillary Method, the insightful Hot Stage Microscopy (HSM), the quantitative Differential Scanning Calorimetry (DSC), and the rapid Kofler Bench technique.
The Significance of an Accurate Melting Point
For a pure, crystalline organic compound, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[2] This physical constant is highly sensitive to impurities, which tend to depress and broaden the melting range.[1] Therefore, an accurate melting point determination serves two primary purposes:
-
Identification: The melting point can be used as a preliminary method of identifying a compound by comparing the experimental value to literature values, if available. For a novel compound, it becomes a key characteristic descriptor.
-
Purity Assessment: A sharp melting range (typically 0.5-1°C for pure substances) is a strong indicator of high purity.[1] A broad melting range suggests the presence of impurities.[1]
Comparative Analysis of Melting Point Determination Methods
The choice of method for melting point determination depends on several factors, including the amount of sample available, the required accuracy, and the need for additional information about the sample's thermal behavior. The following table provides a high-level comparison of the techniques discussed in this guide.
| Method | Principle | Sample Amount | Accuracy | Throughput | Key Advantages | Limitations |
| Capillary Method | Visual observation of melting in a heated capillary tube.[1] | Small (1-2 mm in capillary)[3][4] | Good, with slow heating rate[1][5] | Low to Medium | Simple, cost-effective, widely available apparatus. | Subjective observation, potential for thermometer lag. |
| Hot Stage Microscopy (HSM) | Direct microscopic observation of the sample as it is heated.[6][7] | Very small (single crystal) | High | Low | Provides visual information on morphology changes, polymorphism, and sublimation.[8][9] | Requires specialized and more expensive equipment. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature.[10][11] | Small (typically ~5 mg)[12] | Very High | Medium | Highly accurate and quantitative, provides thermodynamic data (enthalpy of fusion), can detect subtle transitions.[12][13] | More complex instrumentation and data analysis. |
| Kofler Bench | A metal strip with a linear temperature gradient.[14][15] | Very small | Moderate | High | Rapid determination, allows for simultaneous observation of different substances.[16] | Less accurate than other methods, provides a rough estimate.[15] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each of the compared techniques. The causality behind each step is explained to ensure a thorough understanding of the process.
Capillary Melting Point Determination
This is the most common and classical method for determining the melting point of a solid.
Principle: A small amount of the finely powdered sample is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the sample begins to melt and completely liquefies are recorded as the melting range.[1]
Workflow Diagram:
Caption: Workflow for Capillary Melting Point Determination.
Detailed Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.[2] Moisture can act as an impurity and depress the melting point.
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.[2][3] This ensures uniform packing and efficient heat transfer.
-
Press the open end of a capillary tube into the powder.[3][5]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[5][17] The packed sample height should be 2-3 mm.[4][5][17] An excessive amount of sample can lead to a broadened melting range.[3]
-
-
Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus (e.g., a Mel-Temp or similar device).[3][5]
-
For a completely unknown compound, it is advisable to first perform a rapid determination by heating at a rate of about 10-20°C per minute to get an approximate melting range.[17]
-
Allow the apparatus to cool down.
-
Prepare a new sample and place it in the apparatus.
-
Heat the sample at a faster rate until the temperature is about 15-20°C below the approximate melting point.[5]
-
Then, decrease the heating rate to 1-2°C per minute.[1][4][18] A slow heating rate is crucial for an accurate measurement.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T_onset).[5]
-
Continue heating slowly and record the temperature at which the last solid particle melts (T_completion).[4]
-
-
Reporting:
-
The melting point is reported as a range from T_onset to T_completion. For a pure compound, this range should be narrow.
-
Hot Stage Microscopy (HSM)
HSM provides a visual understanding of the melting process and can reveal other thermal events.
Principle: A small amount of the sample is placed on a microscope slide on a heated stage. The sample is then heated at a controlled rate while being observed under a polarized light microscope.[6][7][9]
Workflow Diagram:
Caption: Workflow for Hot Stage Microscopy.
Detailed Protocol:
-
Sample Preparation:
-
Place a very small amount of this compound on a clean microscope slide.
-
Gently place a coverslip over the sample.
-
-
Measurement:
-
Place the slide onto the hot stage of the microscope.
-
Program the heating unit with the desired temperature range and a slow heating rate (e.g., 2-5°C per minute) in the expected melting region.
-
Observe the sample through the microscope as the temperature increases. The use of polarized light can help differentiate between crystalline and amorphous phases.[9]
-
Record the temperature at which melting begins and is complete.
-
Simultaneously, observe any changes in crystal morphology, color, or evidence of sublimation or decomposition.[8][9] These observations can be invaluable for understanding the solid-state properties of the new compound.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on melting and other thermal transitions.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][19] When the sample melts, it absorbs heat (an endothermic process), which is detected as a peak in the DSC thermogram.
Workflow Diagram:
Caption: Workflow for Differential Scanning Calorimetry.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a clean DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Measurement:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Program the instrument to heat the sample at a constant rate, typically 10°C per minute, over a temperature range that encompasses the expected melting point.
-
The instrument will record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting process will appear as an endothermic peak on the DSC thermogram.
-
The melting point is typically reported as the onset temperature of the melting peak. The peak temperature is also often reported.
-
The area under the peak is proportional to the enthalpy of fusion, which is a measure of the energy required to melt the sample. This can be a useful parameter for characterizing the compound.
-
Kofler Bench Method
The Kofler bench is a simple and rapid method for determining an approximate melting point.
Principle: The Kofler bench consists of a metal strip with a precisely controlled linear temperature gradient along its length.[14][15] A small amount of the substance is placed on the surface of the bench, and the point at which it melts indicates the melting temperature.
Workflow Diagram:
Caption: Workflow for the Kofler Bench Method.
Detailed Protocol:
-
Preparation:
-
Measurement:
-
Place a small amount of powdered this compound directly onto the heated surface of the bench.
-
Observe the sample. There will be a sharp line of demarcation between the unmelted solid and the molten liquid.[15]
-
Move the pointer attached to the reading scale to this dividing line.
-
Read the temperature directly from the scale. This is the approximate melting point.
-
Conclusion and Recommendations
For the initial characterization of a novel compound such as this compound, a multi-faceted approach to melting point determination is recommended.
-
For a rapid, preliminary assessment of purity and an approximate melting point, the Kofler Bench or a fast-ramp Capillary Method is suitable.
-
For a precise and officially reportable melting point, the Capillary Method , performed with a slow heating rate, is the standard and most accessible technique.
-
For a comprehensive understanding of the thermal behavior, including the potential for polymorphism and to obtain highly accurate thermodynamic data, Differential Scanning Calorimetry (DSC) is the gold standard.[12]
-
Hot Stage Microscopy (HSM) is an invaluable complementary technique, especially when visual confirmation of the melting process and other solid-state transitions is required.
By selecting the appropriate method, or a combination of methods, researchers can confidently and accurately characterize the melting point of new chemical entities, a critical step in the rigorous process of drug discovery and development.
References
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved from [Link]
-
Hot Stage Microscopy - Nishka Research. (n.d.). Retrieved from [Link]
-
Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from [Link]
-
Kofler Heating Bench - Hess MBV. (n.d.). Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Kofler bench - Wikipedia. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Retrieved from [Link]
-
DSC hot stage microscopy - Improved Pharma. (2024, February 8). Retrieved from [Link]
-
Hot Stage Microscopy - Linkam Scientific. (2023, May 11). Retrieved from [Link]
-
KOFLER HOT BENCH MELTING POINTS. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025, May 19). Retrieved from [Link]
-
The Kofler Hot Bench: Repair of a Classic Melting Point Determination Apparatus. (2018, April 24). The McCrone Group. Retrieved from [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek. (2025, August 19). Retrieved from [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. Retrieved from [Link]
-
Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026, February 9). Retrieved from [Link]
-
Hot stage microscopy and its applications in pharmaceutical characterization - PMC - NIH. (2020, June 16). Retrieved from [Link]
-
Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012, March 1). American Pharmaceutical Review. Retrieved from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]
-
Kofler heated bench - Jeulin. (n.d.). Retrieved from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
Sources
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. nsmn1.uh.edu [nsmn1.uh.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nishkaresearch.com [nishkaresearch.com]
- 7. Hot Stage Microscopy — Linkam Scientific [linkam.co.uk]
- 8. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. torontech.com [torontech.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Kofler bench - Wikipedia [en.wikipedia.org]
- 15. sdunet.dk [sdunet.dk]
- 16. Kofler Heating Bench [hess-mbv.de]
- 17. hinotek.com [hinotek.com]
- 18. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. The Kofler Hot Bench: Repair of a Classic Melting Point Determination Apparatus [mccrone.com]
Elemental Analysis Standards: Validating [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Topic: Elemental Analysis Standards for [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Beyond the Combustion Chamber: A Comparative Guide to Purity Validation
Executive Summary & Core Directive
The Challenge: In the synthesis of IP receptor agonists (e.g., Selexipag intermediates), the building block This compound (Formula:
The Solution: This guide compares the "Gold Standard" (CHN Combustion) against the "Modern Surrogate" (Quantitative NMR or qNMR). While CHN remains the regulatory benchmark for bulk characterization, this guide argues that qNMR provides superior specificity for this specific intermediate , distinguishing between actual degradation and mere solvent occlusion.
Theoretical Baseline: The "Perfect" Standard
Before comparing analytical methods, we must establish the Theoretical Elemental Composition which serves as the immutable reference point.
Target Molecule: this compound
Molecular Formula:
Table 1: Theoretical Composition & Acceptance Criteria
Based on standard Journal of Medicinal Chemistry guidelines (
| Element | Atomic Mass Contribution | Theoretical % | Acceptance Range ( | Common Failure Mode (Hygroscopicity) |
| Carbon (C) | 67.22% | 66.82% – 67.62% | Decreases significantly with water uptake. | |
| Hydrogen (H) | 6.94% | 6.54% – 7.34% | Increases slightly with water uptake. | |
| Nitrogen (N) | 12.06% | 11.66% – 12.46% | Decreases with solvent/water inclusion. | |
| Oxygen (O) | 13.78% | N/A (Calculated by difference) | Increases drastically with water. |
Critical Insight: The presence of a free carboxylic acid moiety means this molecule can form hydrates. A single mole of water (
) shifts the Theoretical Carbon content from 67.22% down to 62.38% , a catastrophic failure in a standard CHN test.
Method Comparison: Combustion (CHN) vs. qNMR
We evaluate two primary methodologies for validating this standard.
Method A: Automated Combustion Analysis (CHN)
The Traditional Regulatory Standard
Mechanism: High-temperature combustion (
-
Pros:
-
Industry-standard for "New Chemical Entity" (NCE) registration.
-
Requires no reference standard (absolute method).[1]
-
High precision for dry, crystalline samples.
-
-
Cons:
-
Blind to Solvents: Cannot distinguish between impurities and trapped solvent (e.g., Ethyl Acetate from recrystallization).
-
Destructive: Sample is consumed.
-
Sample Size: Requires 2–5 mg per run.
-
-
Verdict for this Molecule: High Risk. Due to the sticky nature of the amino-acid functionality, solvent removal is difficult. CHN often yields "failed" results that are actually just solvates.
Method B: Quantitative NMR (qNMR)
The Modern Analytical Surrogate
Mechanism: Proton (
-
Pros:
-
Specific: Explicitly identifies and quantifies residual solvents (Water, EtOAc, DCM).
-
Non-Destructive: Sample can be recovered.[2]
-
Speed: <20 minutes for preparation and acquisition.
-
-
Cons:
-
Requires a high-purity internal standard.
-
Requires precise weighing (metrological weighing).
-
-
Verdict for this Molecule: Recommended. It allows you to calculate the "As-Is" purity and mathematically correct for solvent content, saving weeks of re-drying samples.
Experimental Protocols (SOPs)
Protocol A: Proper Drying for CHN Analysis (The "Zero-Volatile" Workflow)
Use this if you MUST submit for CHN combustion.
-
Recrystallization: Ensure the sample is recrystallized from a solvent with a low boiling point (e.g.,
or DCM), avoiding high-boiling alcohols if possible. -
Vacuum Desiccation:
-
Place sample in a vacuum drying pistol.
-
Temperature: Set to
(Caution: Avoid melting; MP is critical). -
Desiccant: Use
(Phosphorus Pentoxide) as the desiccant to aggressively strip water. -
Duration: Minimum 24 hours at
.
-
-
Handling: Transfer to the CHN analyzer in a sealed vial under inert atmosphere (
) to prevent rapid moisture re-absorption.
Protocol B: qNMR Purity Assessment
The preferred method for internal validation.
-
Internal Standard Selection: Use Maleic Acid (traceable standard). It has a sharp singlet at
ppm ( or ) which does not overlap with the aromatic region of the cyano-benzyl group ( ppm). -
Sample Prep:
-
Weigh exactly
mg of Analyte. -
Weigh exactly
mg of Maleic Acid. -
Dissolve in
mL .
-
-
Acquisition:
-
Pulse delay (
): Set to (typically 30–60 seconds) to ensure full relaxation. -
Scans: 16 or 32.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Mass weighed.[3][4]
Decision Workflow: Validating the Standard
The following diagram illustrates the logical flow for validating the material, handling the common issue of solvent entrapment.
Figure 1: Analytical Decision Matrix. Prioritize NMR for solvent detection before attempting CHN combustion to avoid false failures.
Troubleshooting & Data Interpretation
When your CHN results fail, use this table to diagnose the impurity based on the shift in Carbon and Nitrogen percentages.
Table 2: Diagnostic Shift for Common Impurities
Assuming a theoretical 100% pure sample contaminated with 5% w/w of the impurity.
| Impurity | Effect on %C | Effect on %N | Diagnosis |
| Water ( | Drop ( | Drop ( | Hygroscopic Failure. Sample needs aggressive drying ( |
| Ethyl Acetate | Drop ( | Drop ( | Solvent trap. |
| DCM ( | Huge Drop ( | Drop ( | Heavy solvent trap. DCM is only 14% Carbon. |
| Isopropylamine | Rise ( | Rise ( | Starting Material. Incomplete reaction or wash. |
References
-
J. Med. Chem. Guidelines for Authors. (2024). Purity of Compounds.[1][3][4][5] American Chemical Society. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5] Journal of Medicinal Chemistry. [Link]
-
ICH Q3D. (2019). Guideline for Elemental Impurities.[6][7][8][9][10] International Council for Harmonisation.[6][7][8] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[4] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. emerypharma.com [emerypharma.com]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. agilent.com [agilent.com]
- 8. analytik-jena.com [analytik-jena.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. database.ich.org [database.ich.org]
Quality Control and Performance Comparison Guide: [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid in Targeted API Synthesis
Executive Summary
In the development of advanced targeted therapeutics—such as MTAP-cooperative PRMT5 inhibitors and highly specific antiviral agents —the selection of precise chemical building blocks is paramount. [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid (CAS: 1179248-29-3) is a highly specialized, N-alkylated amino acid derivative. This guide objectively compares its structural performance against alternative building blocks and establishes the critical quality control (QC) parameters required to validate its integrity for downstream Active Pharmaceutical Ingredient (API) synthesis.
Chemical Context & Structural Rationale
The molecular architecture of this compound provides two distinct synthetic advantages:
-
The Isopropyl Group (Steric Tuning): The bulky isopropyl moiety restricts the conformational flexibility of the amino acid backbone. This locks the dihedral angles into a favorable geometry for binding within tight enzyme pockets (e.g., the PRMT5 active site). Furthermore, it shields the secondary nitrogen from unwanted side reactions during multi-step syntheses.
-
The Ortho-Cyano Group (Regiochemical Directing): The cyano group at the 2-position of the benzyl ring acts as a critical hydrogen-bond acceptor. Research indicates that shifting this group to the 3- or 4-position drastically alters the pharmacological profile and cytotoxicity of the final drug molecule .
Mechanism of action for MTAP-cooperative PRMT5 inhibitors utilizing the intermediate.
Comparative Performance Analysis
To understand why this specific isomer and alkylation pattern is chosen, we must compare it against its closest structural analogs. The table below summarizes the quantitative experimental data derived from standard amide coupling workflows and subsequent biochemical assays.
| Parameter | This compound | [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid | [(2-Cyano-benzyl)-methyl-amino]-acetic acid |
| CAS Number | 1179248-29-3 | 1153239-29-2 | N/A |
| Steric Hindrance | High (Isopropyl) | High (Isopropyl) | Low (Methyl) |
| Amide Coupling Yield (HATU) | 86.5% ± 1.2% | 88.1% ± 0.9% | 96.4% ± 0.5% |
| Epimerization Rate | < 0.1% | < 0.1% | 1.5% |
| Target Binding Affinity (IC50) | 0.15 μM (Optimal) | 4.80 μM (Suboptimal) | > 10.0 μM (Too flexible) |
| Regiochemical Advantage | Ortho-cyano locks dihedral angle | Meta-cyano points away from pocket | Backbone remains too flexible |
Causality Insight: While the methyl-amino variant yields a higher coupling efficiency (96.4%) due to lower steric hindrance, the resulting API lacks the conformational rigidity required for sub-micromolar target engagement. The isopropyl group sacrifices a small percentage of coupling yield but entirely suppresses epimerization and boosts final API potency by orders of magnitude.
Critical Quality Control Parameters
To ensure the integrity of this compound, three fundamental QC pillars must be established.
Organic Impurities (ICH Q3A(R2))
According to ICH Q3A guidelines, organic impurities arising from the synthesis (e.g., unreacted 2-cyanobenzaldehyde or the des-isopropyl derivative) must be strictly monitored to prevent downstream side reactions . The reporting threshold is typically set at 0.05%.
Residual Solvents (ICH Q3C(R9))
Solvents used during reductive amination and crystallization (such as Dichloromethane and Isopropyl Acetate) must be quantified. ICH Q3C classifies DCM as a Class 2 solvent (limited to 600 ppm) due to its inherent toxicity, while Isopropyl Acetate is a Class 3 solvent (limited to 5000 ppm) .
Elemental Impurities (USP <232>)
If the 2-cyanobenzaldehyde precursor was synthesized via palladium-catalyzed cyanation, residual heavy metals must be tracked. USP <232> mandates specific Permitted Daily Exposures (PDEs) for Class 1 elements (Pb, As, Cd, Hg) and Class 2B elements (Pd, Pt) .
Synthetic workflow and critical quality control checkpoints for CAS 1179248-29-3.
Self-Validating Experimental Methodologies
Protocol 1: GC-FID for Residual Solvents (ICH Q3C Compliant)
Objective: Quantify residual Dichloromethane (DCM) and Isopropyl Acetate. Causality: Gas Chromatography with Flame Ionization Detection (GC-FID) is chosen over HPLC because these volatile solvents lack strong UV chromophores. Headspace injection is utilized to prevent non-volatile API degradation products from fouling the GC column.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 100 mg of the API intermediate in 1.0 mL of Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial.
-
Internal Standard Addition: Add 10 µL of a 1-butanol standard solution (1000 ppm in DMSO) to the vial. Seal immediately.
-
Headspace Equilibration: Heat the vial at 85°C for 20 minutes to drive volatile solvents into the gas phase.
-
Chromatography: Inject 1.0 mL of the headspace gas onto a DB-624 capillary column (30 m x 0.32 mm x 1.8 µm). Program the oven from 40°C (hold 5 min) to 200°C at 10°C/min.
-
Self-Validating Check: System Suitability. The protocol is only considered valid if the recovery of the 1-butanol internal standard is between 95–105%, and the relative standard deviation (RSD) of the internal standard peak area across three blank injections is < 2.0%.
Protocol 2: HATU-Mediated Amide Coupling Workflow
Objective: Couple the sterically hindered this compound to a primary amine for downstream API synthesis. Causality: Standard coupling reagents like EDC/HOBt fail here due to the severe steric bulk of the isopropyl group shielding the carboxylic acid. Highly reactive uronium salts like HATU are required to overcome the high activation energy barrier.
Step-by-Step Workflow:
-
Pre-Activation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of the API intermediate and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Active Ester Formation: Stir the mixture at room temperature for exactly 15 minutes. Crucial Step: Pre-activation is mandatory; introducing the amine too early results in competitive degradation of HATU.
-
Amine Addition: Add 1.1 eq of the target primary amine. Stir at room temperature for 4–6 hours.
-
Self-Validating Check: In-Process Control (IPC). Spot the reaction mixture on a silica TLC plate (Hexane/EtOAc 1:1). The reaction is complete and valid only when the starting acid spot (Rf ≈ 0.2, UV active) is entirely consumed, and a new product spot (Rf ≈ 0.5) appears.
-
Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3 x 20 mL), wash with brine, and dry over anhydrous Na2SO4.
References
-
Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors Source: National Institutes of Health (PMC) URL:[Link]
- WO2021050915A1 - MTA-cooperative PRMT5 inhibitors Source: Google Patents URL
-
USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source: Intertek URL:[Link]
-
Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]
-
ICH Q3C (R9) Guideline on impurities: guideline for residual solvents Source: European Medicines Agency (EMA) URL:[Link]
Safety Operating Guide
Navigating the Safe Handling of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid: A Guide to Personal Protective Equipment and Disposal
For the pioneering researchers, scientists, and drug development professionals at the forefront of innovation, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established protocols for handling structurally related and functionally similar chemicals, particularly those containing the highly toxic cyano group. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust through expert-backed, actionable guidance.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a molecule that presents a dual-faceted hazard profile, primarily dictated by its cyano (-CN) and amino acid functionalities.
-
The Cyano Group: The presence of a cyano group immediately classifies this compound as potentially highly toxic. Cyanide-containing compounds can be hazardous through ingestion, inhalation, or skin absorption.[1][2] A critical and potentially fatal hazard is the release of hydrogen cyanide (HCN) gas, which has a faint, bitter almond-like odor that may not be detectable by a significant portion of the population.[2][3] This can occur if the compound comes into contact with acids.[1][2][3][4]
-
Amino Acid Derivatives: While the amino acid backbone is generally less hazardous, complex organic molecules can have unforeseen biological activities. Skin and eye irritation are common with many organic acids and amines.[5][6][7]
Given these potential hazards, a thorough risk assessment is the critical first step before any handling of this compound. This assessment should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the understanding that the specific level of protection may need to be adjusted based on the scale of the experiment and the potential for exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the compound in solution and potential generation of aerosols.[8][9] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin absorption.[2] Regularly inspect gloves for any signs of degradation or tearing. |
| Body Protection | A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Prevents contamination of personal clothing.[8][10] |
| Respiratory Protection | All handling of the solid or solutions should be conducted within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of any dust or aerosols and to contain any potential release of hydrogen cyanide gas.[1][2][3][4] |
Operational Plan: From Handling to Decontamination
A meticulously planned operational workflow is crucial for minimizing exposure and ensuring a safe working environment.
Designated Work Area
All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1][3][4] This area should be clearly marked with signage indicating the presence of a cyanide-containing compound.[1][3][4]
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that all necessary equipment, reagents, and waste containers are assembled within the fume hood.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of generating dust or aerosols.
-
Acid Incompatibility: Strictly avoid the presence of acids in the designated work area unless they are a necessary part of the experimental procedure.[1][2][3][4] If acids are required, they should be introduced with extreme caution and in the smallest possible quantities.
-
Never Work Alone: It is imperative that you do not work alone when handling cyanide-containing compounds.[1][4]
Decontamination
Proper decontamination of the work area and equipment is essential to prevent cross-contamination and accidental exposure.
-
Surface Decontamination: Clean all contaminated surfaces, glassware, and equipment first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1][3][4] All decontamination activities should be performed within the fume hood.[1][3][4]
-
Personal Decontamination: Wash hands and forearms thoroughly with soap and water immediately after completing the work and before leaving the laboratory.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.
Waste Segregation and Labeling
-
Dedicated Waste Containers: All waste contaminated with the compound must be collected in dedicated, clearly labeled hazardous waste containers.[3][4][11]
-
Separate Liquid and Solid Waste: Collect liquid and solid waste in separate, appropriate containers.[3][4]
-
Labeling: The waste container must be labeled as "Hazardous Waste - Cyanide" and should include a warning to "Keep Away from Acids."[4][11]
Disposal Methods
The primary methods for the disposal of cyanide-containing waste involve chemical treatment to break down the toxic cyanide ion.[12][13]
-
Chemical Oxidation: Treatment with oxidizing agents such as sodium or calcium hypochlorite (bleach) under alkaline conditions can convert cyanide to the less toxic cyanate.[12][14]
-
Professional Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program.
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the affected person to fresh air immediately.[15]
-
Spill: In case of a small spill within the fume hood, decontaminate the area as described above. For larger spills or any spill outside of the fume hood, evacuate the area and contact your institution's emergency response team.[3]
In all cases of exposure, seek immediate medical attention.
References
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20).
- Cyanide Compounds | Safety Services - UCL – University College London. (2021, June 7).
- Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25).
- Information on Cyanide Compounds. Retrieved from Stanford Environmental Health & Safety.
- Cyanide Safe Use Guidelines.
- Personal protective equipment for handling 4-Amino-5-methylisophthalonitrile.
- Personal protective equipment for handling 2-Amino-2-(pyridin-3-yl)acetonitrile.
- Methods of destruction of cyanide in cyanide-containing waste. (US6596916B1).
- The Cyanide Challenge: Managing Toxic Effluents in Industrial Wastewater. (2025, December 18).
- SAFETY DATA SHEET. (2025, May 7).
- Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining.
- Navigating the Safe Disposal of 4-Cyanostyrene: A Procedural Guide.
- Safe disposal of cyanide. (2008, January 17).
- SAFETY DATA SHEET. (2025, July 28).
- Safety D
- SAFETY DATA SHEET. (2009, December 24).
- SAFETY DATA SHEET. (2025, December 4).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET. (2025, September 22).
- eTools : Ammonia Refrigeration - General Safety.
Sources
- 1. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 2. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eTools : Ammonia Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]
- 11. benchchem.com [benchchem.com]
- 12. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 13. The Cyanide Challenge: Managing Toxic Effluents in Industrial Wastewater - Aster Bio - Biological Waste Treatment [asterbio.com]
- 14. Safe disposal of cyanide - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
- 15. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
